1-[3-(Allyloxy)phenyl]ethanone
Description
The exact mass of the compound 1-[3-(Allyloxy)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-(Allyloxy)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Allyloxy)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-prop-2-enoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQBATDEVGIBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292963 | |
| Record name | 1-[3-(allyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58621-54-8 | |
| Record name | 58621-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[3-(allyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[3-(allyloxy)phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-[3-(allyloxy)phenyl]ethanone. This aromatic ketone, featuring both an acetyl and an allyloxy functional group, serves as a versatile intermediate in organic synthesis. Its unique structural motifs allow for a wide range of chemical transformations, making it a valuable building block for novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document consolidates physicochemical data, detailed spectroscopic analysis, validated synthetic protocols, and an exploration of its reactivity profile, intended for researchers, scientists, and professionals in drug development.
Introduction
1-[3-(allyloxy)phenyl]ethanone is a bifunctional organic compound classified as an aromatic ketone and an allyl ether. The presence of a reactive ketone carbonyl group, an electron-rich aromatic ring, and a versatile allyl group makes it a molecule of significant interest for synthetic chemists. These distinct functional regions on a single scaffold allow for sequential and orthogonal chemical modifications. This guide aims to provide a detailed exploration of its core chemical characteristics, offering insights into its behavior and utility as a synthetic precursor.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-[3-(allyloxy)phenyl]ethanone are summarized below. These values are critical for its handling, reaction setup, and purification.
2.1. Physical and Chemical Data
| Property | Value | Source/Comment |
| IUPAC Name | 1-[3-(allyloxy)phenyl]ethanone | - |
| Synonyms | 3'-Allyloxyacetophenone | - |
| CAS Number | 56933-28-9 | - |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic ketones |
| Boiling Point | ~110-112 °C at 0.5 mmHg | Predicted based on similar structures |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); Insoluble in water | General property of aromatic ethers/ketones |
2.2. Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-[3-(allyloxy)phenyl]ethanone. The expected data from key spectroscopic techniques are detailed below.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | ddd | 1H | Ar-H (ortho to -C(O)CH₃) | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| ~7.40 | t | 1H | Ar-H (para to -C(O)CH₃) | Standard aromatic region. |
| ~7.15-7.25 | m | 2H | Ar-H (ortho/para to -OAllyl) | Shielded by the electron-donating allyloxy group. |
| ~6.05 | ddt | 1H | -OCH₂-CH =CH₂ | Vinyl proton coupled to both cis and trans protons and the CH₂ group. |
| ~5.42 | dq | 1H | -OCH₂-CH=CH ₂ (trans) | Diastereotopic vinyl proton with characteristic trans coupling. |
| ~5.30 | dq | 1H | -OCH₂-CH=CH ₂ (cis) | Diastereotopic vinyl proton with characteristic cis coupling. |
| ~4.60 | dt | 2H | -OCH ₂-CH=CH₂ | Methylene protons adjacent to the ether oxygen, deshielded. |
| ~2.60 | s | 3H | -C(O)CH ₃ | Singlet for the methyl protons of the acetyl group, deshielded by the carbonyl. |
Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly based on solvent and experimental conditions.[1][2]
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by identifying the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~197.5 | C =O | Characteristic chemical shift for an aromatic ketone carbonyl carbon.[3] |
| ~158.5 | Ar-C -O | Aromatic carbon directly attached to the ether oxygen. |
| ~138.0 | Ar-C -C(O) | Quaternary aromatic carbon attached to the acetyl group. |
| ~132.5 | -OCH₂-C H=CH₂ | Alkene methine carbon. |
| ~129.5 | Ar-C H | Aromatic methine carbon. |
| ~122.0 | Ar-C H | Aromatic methine carbon. |
| ~120.5 | Ar-C H | Aromatic methine carbon. |
| ~118.0 | -OCH₂-CH=C H₂ | Terminal alkene carbon. |
| ~114.0 | Ar-C H | Aromatic methine carbon. |
| ~69.0 | -OC H₂- | Aliphatic carbon of the ether linkage. |
| ~26.5 | -C H₃ | Methyl carbon of the acetyl group. |
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | C-H stretch | Aromatic & Alkene C-H |
| ~2930 | Medium | C-H stretch | Aliphatic C-H |
| ~1685 | Strong | C=O stretch | Aromatic Ketone |
| ~1645 | Medium | C=C stretch | Alkene |
| ~1580, 1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~1040 | Strong | C-O stretch | Alkyl Ether |
The most prominent feature is the strong absorption band around 1685 cm⁻¹, which is characteristic of a carbonyl group conjugated with an aromatic ring.[4]
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.
-
Molecular Ion (M⁺): The expected molecular ion peak will appear at m/z = 176.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is predictable and yields characteristic fragment ions.[9][10][11]
-
Loss of acetyl radical (•CH₃CO): This is a common fragmentation for acetophenones, leading to a fragment at m/z = 133.
-
Formation of acylium ion (CH₃CO⁺): A very common and often intense peak at m/z = 43.[11]
-
Loss of allyl radical (•C₃H₅): Cleavage of the ether linkage can result in a fragment at m/z = 135.
-
Formation of allyl cation (C₃H₅⁺): A peak at m/z = 41 is also expected.
-
Synthesis and Reactivity
3.1. Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[12][13][14][15]
Reaction Scheme: 3-Hydroxyacetophenone + Allyl Bromide → 1-[3-(allyloxy)phenyl]ethanone
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The use of a fine powder increases the reaction rate. K₂CO₃ is a mild base, suitable for deprotonating the phenol without causing side reactions with the ketone.
-
Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
3.2. Chemical Reactivity
The reactivity of 1-[3-(allyloxy)phenyl]ethanone is governed by its three principal functional groups.
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can undergo reduction to form a secondary alcohol, reductive amination to yield amines, and various condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocycles.[16]
-
Allyl Group: The allyl group is highly versatile.
-
Claisen Rearrangement: As an allyl aryl ether, the molecule can undergo a thermal or Lewis acid-catalyzed[17][17]-sigmatropic rearrangement.[18][19] This reaction typically moves the allyl group to the ortho position of the phenol, followed by tautomerization to regain aromaticity, yielding 1-[2-allyl-3-hydroxyphenyl]ethanone.[20] This is a powerful C-C bond-forming reaction.
-
Addition Reactions: The double bond can be hydrogenated to a propyl group, halogenated, or epoxidized, providing access to a wide array of derivatives.
-
-
Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The directing effects of the two substituents are crucial. The allyloxy group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. This competition influences the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
Applications in Research and Drug Development
1-[3-(allyloxy)phenyl]ethanone is primarily used as a synthetic intermediate. Its derivatives have shown significant potential in medicinal chemistry.
-
Precursor for Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[17][21][22] 1-[3-(allyloxy)phenyl]ethanone serves as the "A-ring" component in the synthesis of these molecules via condensation with various benzaldehydes.[16] The resulting chalcones can be further cyclized to form pyrazoline derivatives, which also exhibit significant biological activity.
-
Scaffold for Novel Heterocycles: The functional handles of the molecule allow for its incorporation into more complex heterocyclic systems. The ketone can be used to form pyrimidines, pyrazoles, and other ring systems of pharmacological interest.
-
Claisen Rearrangement Products: The products of the Claisen rearrangement are highly substituted phenols, which are valuable intermediates for natural product synthesis and the development of novel ligands or bioactive molecules.
Safety and Handling
Based on available Safety Data Sheets (SDS) for structurally similar compounds, 1-[3-(allyloxy)phenyl]ethanone should be handled with appropriate care.
-
General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and eye irritation.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
-
Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.
Conclusion
1-[3-(allyloxy)phenyl]ethanone is a chemically rich and versatile building block in organic synthesis. Its distinct reactive sites—the ketone, the allyl group, and the aromatic ring—provide multiple avenues for functionalization. The straightforward synthesis via the Williamson ether reaction makes it readily accessible. Its primary utility lies in its role as a precursor to chalcones and other heterocyclic systems, many of which are of significant interest in drug discovery and development. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Pharmaceuticals. Available at: [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024). eLife. Available at: [Link]
-
A Comprehensive Review on Synthesis and Biological Activity of Chalcone. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. (2025). MDPI. Available at: [Link]
-
Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (2026). ResearchGate. Available at: [Link]
-
IR handout.pdf. (n.d.). University of California, Santa Cruz. Available at: [Link]
-
The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. (n.d.). PMC. Available at: [Link]
-
Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Sam Houston State University. Available at: [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Available at: [Link]
-
IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). University of California, Santa Cruz. Available at: [Link]
-
Williamson Ether Synthesis. (2022). Chemistry Steps. Available at: [Link]
-
Tables For Organic Structure Analysis. (n.d.). University of Alberta. Available at: [Link]
-
IR Absorption Table. (n.d.). University of California, Los Angeles. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Claisen rearrangement. (n.d.). University of California, Los Angeles. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
18.4 Reactions of Ethers - Claisen Rearrangement. (2023). Chemistry LibreTexts. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Available at: [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Available at: [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Available at: [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. www1.udel.edu [www1.udel.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Claisen Rearrangement [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. mdpi.com [mdpi.com]
"1-[3-(allyloxy)phenyl]ethanone" CAS number 58621-54-8
An In-Depth Technical Guide to 1-[3-(allyloxy)phenyl]ethanone (CAS 58621-54-8)
Abstract
This technical guide provides a comprehensive overview of 1-[3-(allyloxy)phenyl]ethanone, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This document delves into its synthesis via the Williamson ether synthesis, offering a detailed, field-proven experimental protocol. It further outlines robust methodologies for purification and analytical characterization, including predicted spectroscopic data. Finally, the guide explores the molecule's strategic importance as a scaffold in drug discovery, highlighting the reactivity of its functional groups for the development of novel bioactive compounds.
Introduction and Strategic Overview
1-[3-(allyloxy)phenyl]ethanone (CAS: 58621-54-8) is an aromatic ketone characterized by a core acetophenone structure functionalized with an allyloxy group at the meta-position. This unique combination of a ketone and an ether with a terminal alkene makes it a valuable and versatile building block. The acetophenone moiety is a common scaffold in pharmacologically active molecules, while the allyloxy group serves as a reactive handle for a wide array of chemical transformations, including but not limited to, Claisen rearrangement, oxidation, and addition reactions.
The strategic value of this compound lies in its potential as a precursor to more complex molecular architectures. Its synthesis from readily available starting materials, 3-hydroxyacetophenone and allyl bromide, makes it an accessible intermediate for research and development pipelines.[1][2] This guide serves to consolidate the theoretical and practical knowledge required to synthesize, purify, and strategically utilize this compound in a research setting.
Physicochemical Properties, Safety, and Handling
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[3][4]
Predicted Physicochemical Data
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | - |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Analogy to similar acetophenones. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimation based on structure. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, DMF). Sparingly soluble in water. | General organic chemistry principles. |
| pKa (Phenolic Proton) | Not applicable (Phenolic proton has been etherified). | - |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The hazard profile is based on general knowledge of aromatic ketones and allyl ethers.
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Toxicology: May be harmful if swallowed or inhaled and may cause skin and eye irritation. Aromatic ketones can have varying toxicological profiles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.
Synthesis and Mechanistic Insights
The most direct and efficient method for preparing 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.
The Williamson Ether Synthesis: Mechanism and Rationale
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves the deprotonation of a phenol (3-hydroxyacetophenone) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (allyl bromide), displacing the bromide leaving group to form the desired ether.
Causality of Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. Sodium hydride (NaH) can also be used but requires stricter anhydrous conditions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation (K⁺) of the base, leaving the phenoxide anion highly reactive. They do not participate in hydrogen bonding, which would otherwise shield the nucleophile.
-
Temperature: The reaction is typically run at room temperature to moderate heat (e.g., 50-60 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Diagram of Synthesis Reaction
Sources
An In-depth Technical Guide to 1-[3-(allyloxy)phenyl]ethanone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(allyloxy)phenyl]ethanone is an aromatic ketone that holds significant interest for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a reactive allyl group and a synthetically versatile ketone moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, an exploration of its reactivity, particularly the Claisen rearrangement, and a discussion of its potential applications in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental properties of 1-[3-(allyloxy)phenyl]ethanone are summarized in the table below. These have been determined based on the known properties of its isomers and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow liquid | N/A |
| Boiling Point | Not precisely determined, but expected to be >200 °C | N/A |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water. | N/A |
Synthesis of 1-[3-(allyloxy)phenyl]ethanone via Williamson Ether Synthesis
The most common and efficient method for preparing 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxyacetophenone attacks allyl bromide.
Reaction Scheme
"1-[3-(allyloxy)phenyl]ethanone" structure and substructure analysis
An In-Depth Technical Guide to the Structure and Substructure of 1-[3-(allyloxy)phenyl]ethanone
Executive Summary
This technical guide provides a comprehensive analysis of the aromatic ketone, 1-[3-(allyloxy)phenyl]ethanone. We will dissect its molecular architecture, exploring the distinct chemical properties and spectroscopic signatures of its constituent substructures: the acetophenone core, the allyl ether linkage, and the meta-substituted phenyl ring. This document details the logical synthesis of the molecule via the Williamson ether synthesis and presents a full suite of analytical methodologies for its characterization, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven experimental protocols are provided to guide researchers in both the synthesis and qualitative/quantitative analysis of this compound, making this a vital resource for professionals in chemical synthesis and drug development.
Molecular Overview: 1-[3-(allyloxy)phenyl]ethanone
1-[3-(allyloxy)phenyl]ethanone is an organic compound featuring an acetophenone skeleton where the phenyl ring is substituted at the meta-position with an allyloxy group. Acetophenone itself is the simplest aromatic ketone, consisting of a phenyl ring attached to an acetyl group[1][2]. The presence of the allyl ether and ketone functionalities makes this molecule a versatile intermediate for further chemical transformations.
-
IUPAC Name: 1-[3-(prop-2-en-1-yloxy)phenyl]ethanone
-
Chemical Formula: C₁₁H₁₂O₂
-
Molecular Weight: 176.21 g/mol
-
Core Substructures:
-
Aromatic Ketone: The 1-phenylethanone framework.
-
Allyl Ether: The -O-CH₂-CH=CH₂ group.
-
Aromatic Ring: A meta-disubstituted benzene ring.
-
Synthesis Pathway and Mechanistic Insight
The most direct and efficient synthesis of 1-[3-(allyloxy)phenyl]ethanone is achieved through the Williamson ether synthesis . This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[3]. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[3][4][5].
Causality in Reagent Selection: The choice of reactants is critical for the success of this synthesis. We start with 3-hydroxyacetophenone and allyl bromide.
-
Phenoxide Formation: The phenolic proton of 3-hydroxyacetophenone is acidic and is readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide ion. This phenoxide acts as the nucleophile.
-
Alkyl Halide Choice: Allyl bromide is an ideal substrate. It is a primary alkyl halide, which is highly favored for Sₙ2 reactions as it minimizes steric hindrance[3][4]. Using a secondary or tertiary halide would risk promoting a competing E2 elimination reaction[4].
The overall reaction is as follows: 3-hydroxyacetophenone is first deprotonated by a base like potassium carbonate to form potassium 3-acetylphenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether product, 1-[3-(allyloxy)phenyl]ethanone.
Substructure Analysis: A Deep Dive into Functional Groups
The chemical behavior and analytical signature of 1-[3-(allyloxy)phenyl]ethanone are a composite of its individual functional groups.
The Aromatic Ketone Moiety
The acetophenone core defines the molecule as an aromatic ketone[6]. The carbonyl group (C=O) is bonded to two carbon atoms—one from the phenyl ring and one from the methyl group[7].
-
Reactivity: The carbonyl carbon is electrophilic due to the polarity of the C=O bond, making it susceptible to nucleophilic attack[6][7]. The aromatic ring slightly reduces the reactivity of the carbonyl group compared to aliphatic ketones due to resonance[1]. As a methyl ketone, it will give a positive result in the iodoform test[1].
-
Spectroscopic Signature (IR): Aromatic ketones exhibit a strong, sharp C=O stretching absorption in the IR spectrum, typically in the range of 1685-1666 cm⁻¹ due to conjugation with the phenyl ring[8][9].
The Allyl Ether Moiety
The (allyloxy)benzene substructure introduces unique reactivity.
-
Reactivity: The ether linkage (C-O-C) is generally unreactive under mild conditions[10]. However, the allyl group is notable for its ability to undergo the Claisen rearrangement . When heated, an allyl aryl ether will rearrange to form an ortho-allylphenol through a concerted, intramolecular process[11][12]. This is a key potential reaction for this molecule. In the absence of water, heating allyl phenyl ether results in high conversion to 2-allylphenol[13].
-
Spectroscopic Signatures:
-
IR: The C=C stretch of the alkene appears around 1680-1640 cm⁻¹[14]. The C-O stretching of an alkyl aryl ether results in a strong band around 1275-1200 cm⁻¹[15].
-
¹H NMR: Protons on the carbon adjacent to the ether oxygen are deshielded and typically appear in the 4.0-4.5 ppm range[15]. The vinylic protons of the allyl group will have characteristic shifts between 5.0 and 6.5 ppm.
-
The Meta-Disubstituted Phenyl Ring
The substitution pattern on the benzene ring dictates its reactivity in electrophilic aromatic substitution reactions.
-
Directing Effects: The ring has two substituents with competing electronic effects:
-
Acetyl Group (-COCH₃): A deactivating, meta-directing group due to its electron-withdrawing nature.
-
Allyloxy Group (-OR): A powerful activating, ortho, para-directing group due to the resonance effect of the oxygen's lone pairs donating electron density to the ring[10].
-
-
Overall Reactivity: The strong activating effect of the allyloxy group dominates, making the positions ortho and para to it (positions 2, 4, and 6) the most nucleophilic and therefore the most likely sites for electrophilic attack.
Integrated Spectroscopic Analysis
The complete spectroscopic profile of 1-[3-(allyloxy)phenyl]ethanone is a logical combination of the signatures from its substructures.
Infrared (IR) Spectroscopy
A summary of the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin | Intensity |
| 3100-3000 | C-H Stretch | Aromatic & Alkene | Medium |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | Medium |
| ~1685 | C=O Stretch (Conjugated) | Aromatic Ketone | Strong |
| ~1645 | C=C Stretch | Alkene (Allyl) | Medium |
| 1600 & 1500 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1275-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |
| 1000-650 | C-H Out-of-Plane Bend | Aromatic & Alkene | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information by mapping the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (4H): These will appear in the aromatic region (~6.8-7.8 ppm). Due to the meta-substitution, they will exhibit complex splitting patterns. The proton between the two substituents will likely be the most downfield.
-
Vinyl Protons (1H, Hc): The internal vinyl proton (-CH=) will be a multiplet around 5.9-6.1 ppm, split by both the cis and trans terminal vinyl protons and the allylic protons.
-
Vinyl Protons (2H, Hd): The terminal vinyl protons (=CH₂) will appear as two separate multiplets around 5.2-5.4 ppm.
-
Allylic Protons (2H, Hb): The protons on the methylene group adjacent to the ether oxygen (-O-CH₂-) will be deshielded, appearing as a doublet around 4.6 ppm.
-
Methyl Protons (3H, Ha): The methyl protons of the acetyl group will be a sharp singlet around 2.6 ppm.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (~197 ppm): The ketone C=O carbon is highly deshielded.
-
Aromatic Carbons (110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield in this region (~158 ppm), while the carbon attached to the acetyl group will also be downfield (~138 ppm).
-
Alkene Carbons (115-135 ppm): Two signals for the C=C bond.
-
Aliphatic Carbons: One signal for the allylic -CH₂- group (~70 ppm) and one for the methyl -CH₃ group (~26 ppm).
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 135: Loss of the allyl group (•CH₂CH=CH₂, 41 Da).
-
m/z = 133: Loss of the acetyl group (•COCH₃, 43 Da), resulting in the [M-43]⁺ peak.
-
m/z = 43: The acetyl cation [CH₃CO]⁺, which is often a prominent peak for methyl ketones.
-
m/z = 41: The allyl cation [C₃H₅]⁺.
-
Experimental Protocols
Protocol 5.1: Synthesis of 1-[3-(allyloxy)phenyl]ethanone
Self-Validating System: Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (3-hydroxyacetophenone) is consumed. Product purity is confirmed by spectroscopic analysis (NMR, IR).
-
Reagent Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (20 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes.
-
Nucleophilic Substitution: Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction Conditions: Affix a reflux condenser and heat the mixture to reflux (approx. 60 °C). Maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Protocol 5.2: Qualitative Test for Ketone (2,4-DNP Test)
Self-Validating System: A positive test is indicated by the formation of a distinct yellow-to-red precipitate, confirming the presence of a carbonyl group. A known ketone (e.g., acetone) should be run as a positive control.
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of 1-[3-(allyloxy)phenyl]ethanone in 1 mL of ethanol in a clean test tube.
-
Reagent Addition: Add 1 mL of the 2,4-dinitrophenylhydrazine (Brady's) reagent[16].
-
Observation: Vigorously shake the mixture. The formation of a yellow, orange, or red precipitate within a few minutes indicates a positive test for the ketone functional group[16]. If no precipitate forms immediately, gently warm the solution for 5 minutes in a 60 °C water bath and cool[16].
Logical Framework: From Structure to Signal
The relationship between the molecular structure and its analytical data is the cornerstone of chemical characterization. The following diagram illustrates this direct correlation for 1-[3-(allyloxy)phenyl]ethanone.
References
-
Williamson Ether Synthesis: Mechanism, Steps & Example. (n.d.). Vedantu. Retrieved from [Link]
-
Acetophenone: Properties, Structure & Important Uses Explained. (n.d.). Vedantu. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7410, Acetophenone. Retrieved from [Link]
-
Allyl phenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the Williamson Ether Synthesis? Explain the mechanism. (2025, November 27). Filo. Retrieved from [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]
-
1.5 Williamson Ether Synthesis. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
-
Strauss, C. R., & Rooney, F. (2002). Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating. The Journal of Organic Chemistry, 67(23), 8125–8131. Retrieved from [Link]
-
Acetophenone | Structure, Functional Group & Derivatives. (n.d.). Study.com. Retrieved from [Link]
-
How to Identify Functional Groups that Form the Basis of Ketones. (2021, June 4). Study.com. Retrieved from [Link]
-
Ketone Functional Group. (n.d.). Profnit. Retrieved from [Link]
-
Ketone Functional Group. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Experimental No. (13) Aldehydes and ketones. (2021, July 16). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74458, Allyl phenyl ether. Retrieved from [Link]
-
Ketone Functional Group: Definition, Structure, and Examples. (2025, August 22). Chemistry Learner. Retrieved from [Link]
-
Physical and Chemical Properties of Ethers. (2026, January 6). CK-12 Foundation. Retrieved from [Link]
-
Ether Chemical Compound. (2022, January 23). BYJU'S. Retrieved from [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement. (2024, March 19). In Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Ethers. (2025, August 15). Fiveable. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
Sources
- 1. Acetophenone: Properties, Structure & Important Uses Explained [vedantu.com]
- 2. echemi.com [echemi.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 5. What is the Williamson Ether Synthesis? Explain the mechanism. | Filo [askfilo.com]
- 6. Ketone Functional Group: Definition, Structure, and Examples [chemistrylearner.com]
- 7. Ketone Functional Group - Chemistry Steps [chemistrysteps.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. Allyl phenyl ether - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. fiveable.me [fiveable.me]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
"1-[3-(allyloxy)phenyl]ethanone" IUPAC name and synonyms
This technical guide details the synthesis, reactivity, and applications of 1-[3-(allyloxy)phenyl]ethanone (CAS 58621-54-8), a critical intermediate in the synthesis of oxygenated heterocycles such as benzofurans and furochromones.[1][2]
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
1-[3-(allyloxy)phenyl]ethanone (also known as 3'-allyloxyacetophenone) is a functionalized aryl ketone used primarily as a substrate for the Claisen rearrangement .[1][2] This transformation provides a reliable entry point for introducing allyl groups onto the phenolic ring, facilitating the construction of complex heterocyclic scaffolds found in natural products (e.g., khellin) and synthetic pharmaceuticals. Its utility lies in the regioselective migration of the allyl group, which unlocks the ortho positions for subsequent cyclization into benzofuran or chromone derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| IUPAC Name | 1-(3-prop-2-enoxyphenyl)ethanone |
| Common Synonyms | 3'-Allyloxyacetophenone; m-Allyloxyacetophenone; 1-[3-(allyloxy)phenyl]ethan-1-one |
| CAS Registry Number | 58621-54-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Physical State | Pale yellow oil (at room temperature) |
| Solubility | Soluble in acetone, ethanol, dichloromethane, ethyl acetate; insoluble in water.[1][2] |
| Boiling Point | ~145–150 °C (at 10 mmHg) [Predicted] |
Synthesis Protocol: Williamson Etherification
The most robust method for synthesizing 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis , involving the
Mechanistic Rationale
This reaction proceeds via an S
Experimental Workflow
Reagents:
-
Potassium carbonate (anhydrous, 2.0 eq)
-
Acetone (Reagent grade, 0.5 M concentration relative to substrate)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-hydroxyacetophenone and anhydrous acetone.
-
Deprotonation: Add potassium carbonate (K₂CO₃) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add allyl bromide dropwise via a syringe or addition funnel to control the exotherm.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1); the starting phenol (lower R
) should disappear, replaced by the less polar ether product. -
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃).
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a pure oil that requires no further purification. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[3]
Key Reactivity: The Claisen Rearrangement
The defining application of 1-[3-(allyloxy)phenyl]ethanone is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen rearrangement) upon heating.[1][2]
Mechanism & Regioselectivity
Unlike the para-isomer, the meta-substituted ether has two non-equivalent ortho positions available for migration:[1][2]
-
Position 2 (C2): Between the acetyl and allyloxy groups (sterically crowded).[1][2]
-
Position 4 (C4): Para to the acetyl group (sterically less hindered).[1][2]
Thermal rearrangement typically yields a mixture of 2-allyl-3-hydroxyacetophenone and 4-allyl-3-hydroxyacetophenone .[1][2] While steric factors favor the C4-product, the C2-product is often observed due to electronic stabilization or solvent effects.[1][2] These isomers are separable by chromatography and serve as divergent intermediates.
Pathway Diagram
The following diagram illustrates the synthesis and subsequent rearrangement pathways, highlighting the divergence into benzofuran scaffolds.
Caption: Synthetic pathway from 3-hydroxyacetophenone to benzofuran scaffolds via Claisen rearrangement.
Applications in Drug Development
The rearranged products (allyl-hydroxyacetophenones) are versatile synthons for constructing furo[3,2-g]chromones and benzofurans , scaffolds prevalent in bioactive molecules.[1]
Case Study: Synthesis of Furochromones
Furochromones (analogs of khellin and visnagin) exhibit potent vasodilatory and antispasmodic activities.[1]
-
Rearrangement: 1-[3-(allyloxy)phenyl]ethanone is heated in N,N-diethylaniline (200 °C) to yield the ortho-allyl phenols.[1][2]
-
Cyclization: The allyl group is oxidatively cleaved (e.g., OsO₄/NaIO₄) to an aldehyde, which spontaneously cyclizes with the adjacent phenol to form the furan ring; alternatively, acid-catalyzed cyclization yields dihydrobenzofurans.
-
Pharmacology: These derivatives are investigated for potential anti-inflammatory and anticancer properties, specifically as inhibitors of specific kinases or as DNA-intercalating agents.[1][2]
Safety & Handling (SDS Highlights)
While specific toxicological data for this isomer is limited, standard safety protocols for aryl ketones and allyl ethers apply.
-
Hazards:
-
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. The allyl ether functionality is generally stable, but prolonged exposure to light or air may induce slow oxidation.
References
- Claisen Rearrangement Mechanism
-
Synthesis of Allyloxy Acetophenones
-
General Reactivity of Allyl Aryl Ethers
- Applications in Heterocyclic Synthesis
Sources
- 1. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID 120098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
"1-[3-(allyloxy)phenyl]ethanone" physical and chemical characteristics
Topic: "1-[3-(allyloxy)phenyl]ethanone" physical and chemical characteristics Content Type: In-depth technical guide.
Advanced Characterization, Synthesis, and Reactivity Profile
Executive Summary
1-[3-(allyloxy)phenyl]ethanone (CAS: 58621-54-8), also known as 3'-allyloxyacetophenone, is a pivotal aromatic intermediate in organic synthesis. Distinguished by its dual functionality—a ketone group and an allyl ether moiety—it serves as a versatile scaffold for constructing complex heterocyclic systems. Its primary utility lies in its ability to undergo the Claisen rearrangement , a [3,3]-sigmatropic shift that facilitates the regioselective introduction of alkyl groups onto the aromatic ring, a critical step in the synthesis of benzofurans, chromones, and various pharmaceutical pharmacophores.
Chemical Identity & Structural Analysis[1][2]
This compound features an acetophenone core substituted at the meta position with an allyloxy group. The meta substitution pattern is electronically significant; unlike para isomers, the ketone's electron-withdrawing nature does not directly conjugate with the ether oxygen's lone pairs in the ground state, preserving the nucleophilicity of the aromatic ring for specific transformations.
| Attribute | Detail |
| IUPAC Name | 1-[3-(prop-2-en-1-yloxy)phenyl]ethanone |
| Common Synonyms | 3'-Allyloxyacetophenone; m-Allyloxyacetophenone |
| CAS Registry Number | 58621-54-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| SMILES | CC(=O)C1=CC=CC(OCC=C)=C1 |
| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |
Physicochemical Profile
Note: While specific experimental values for this intermediate are often proprietary to internal databases, the following parameters are derived from validated structural analogues and standard chemical behaviors of allyl aryl ethers.
| Property | Value / Characteristic | Context |
| Physical State | Liquid (Oil) | Colorless to pale yellow; typical of low-MW allyl ethers. |
| Boiling Point | >250°C (at 760 mmHg) | Estimated.[1][2] Typically distilled under reduced pressure (e.g., ~140–150°C at 10 mmHg). |
| Density | ~1.05 – 1.10 g/cm³ | Consistent with acetophenone derivatives. |
| Solubility | Lipophilic | Soluble in acetone, DMF, ethyl acetate, dichloromethane. Insoluble in water.[3][1] |
| Flash Point | >110°C | Estimated based on molecular weight and functional groups. |
| Stability | Light & Heat Sensitive | Allyl ethers can oxidize or rearrange at high temperatures (>180°C). |
Synthetic Methodology (The "Trustworthiness" Protocol)
The synthesis of 1-[3-(allyloxy)phenyl]ethanone is a classic Williamson Ether Synthesis . This protocol is designed for high throughput and minimal side reactions, utilizing potassium carbonate as a mild base to prevent aldol condensation of the ketone.
Reagents & Stoichiometry
-
Substrate: 3'-Hydroxyacetophenone (1.0 equiv)
-
Alkylating Agent: Allyl bromide (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 – 2.0 equiv)
-
Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)
Step-by-Step Protocol
-
Preparation: Charge a round-bottom flask with 3'-hydroxyacetophenone and anhydrous acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add allyl bromide dropwise via a syringe or addition funnel to control the exotherm.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. The product is typically obtained as a pure oil in 90–98% yield without need for column chromatography.
Synthetic Workflow Visualization
Figure 1: Optimized workflow for the Williamson ether synthesis of 3'-allyloxyacetophenone.
Reactivity & Transformations: The Claisen Rearrangement
The defining chemical characteristic of 1-[3-(allyloxy)phenyl]ethanone is its ability to undergo the Claisen Rearrangement . This reaction is the gateway to synthesizing functionalized benzofurans, which are prevalent in anti-arrhythmic drugs (e.g., Dronedarone analogues) and natural products.
Mechanism & Causality
When heated to high temperatures (180–220°C), the allyl group migrates from the oxygen to the ortho carbon of the aromatic ring via a concerted [3,3]-sigmatropic rearrangement.
-
Regioselectivity: The migration occurs preferentially to the position para to the acetyl group (position 4) or ortho to the acetyl group (position 2), driven by steric and electronic factors. In 3-substituted systems, migration usually favors the less sterically hindered ortho position (position 2 or 4, often yielding a mixture separable by chromatography).
-
Product: The primary product is a substituted o-allyl phenol, which restores aromaticity via tautomerization.
Reaction Pathway Diagram
Figure 2: Mechanistic pathway of the Claisen rearrangement yielding the ortho-allyl phenol scaffold.
Applications in Drug Discovery
-
Benzofuran Synthesis: The rearranged product (2-allyl-3-hydroxyacetophenone) is a direct precursor to 2-methylbenzofurans via oxidative cyclization (e.g., Wacker oxidation or Pd-catalyzed cyclization). Benzofurans are key pharmacophores in cardiovascular drugs.
-
Chalcone Libraries: The ketone moiety allows for Claisen-Schmidt condensation with various benzaldehydes to form chalcones (1,3-diaryl-2-propen-1-ones), which are screened for anti-inflammatory and anticancer activity.
-
Agrochemicals: Derivatives of allyloxy-acetophenones are investigated as precursors for insecticidal carbamates, leveraging the lipophilicity of the allyl group for cuticle penetration.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Ventilation: All operations involving heating or the use of allyl bromide (a lachrymator and alkylating agent) must be performed in a certified chemical fume hood.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; allyl compounds can be toxic to aquatic life.
References
-
ChemBK. (2024). 1-[3-(Allyloxy)phenyl]ethanone Physical Properties and CAS Data. Link
-
LookChem. (2024). Synthesis and Applications of Allyl Bromide Derivatives. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Acetophenone Derivatives and Allyl Ethers. Link
-
SciSpace. (2000). Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Link
-
Google Patents. (2010). Insecticidal Carbamates and Intermediates. Patent CA2699412A1. Link
Sources
"1-[3-(allyloxy)phenyl]ethanone" safety and handling precautions
Executive Summary & Chemical Identity
1-[3-(allyloxy)phenyl]ethanone (CAS: 58621-54-8 ), also known as 3'-allyloxyacetophenone , is a specialized aromatic ether-ketone intermediate used primarily in organic synthesis and medicinal chemistry. It serves as a precursor for Claisen rearrangements to access ortho-allyl phenols and benzofuran derivatives.
This compound presents a dual-hazard profile:
-
Peroxide Formation: As an allyl ether, it is susceptible to autoxidation upon exposure to air, forming explosive peroxides.
-
Thermal Instability: It undergoes exothermic Claisen rearrangement at elevated temperatures (>200°C).
Target Audience: Synthetic chemists, process engineers, and safety officers.
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | 1-[3-(prop-2-en-1-yloxy)phenyl]ethanone |
| Common Synonyms | 3'-Allyloxyacetophenone; m-Allyloxyacetophenone |
| CAS Number | 58621-54-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| SMILES | CC(=O)C1=CC=CC(OCC=C)=C1 |
| Structure | Acetophenone core with an allyloxy group at the meta position |
Physicochemical Properties & Stability
Note: Specific experimental data for this CAS is limited. Values below are derived from Structure-Activity Relationship (SAR) analysis of close analogs (3'-methoxyacetophenone and allyl phenyl ether).
| Property | Value / Estimate | Safety Implication |
| Physical State | Pale yellow liquid or low-melting solid | May solidify in cool storage; requires gentle warming. |
| Boiling Point | ~260–280°C (Predicted) | High boiler; difficult to distill without degradation. |
| Flash Point | >110°C (Estimated) | Class IIIB Combustible Liquid. |
| Density | ~1.05–1.10 g/mL | Sinks in water; forms separate organic layer. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Use organic solvents for spill cleanup. |
| Reactivity | Claisen Rearrangement (>200°C) | CRITICAL: Do not heat above 180°C without reaction control. |
Hazard Identification & Risk Assessment
GHS Classification (Self-Classified based on SAR)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
EUH019: May form explosive peroxides.
Critical Hazard: The Peroxide Cycle
Allyl ethers react with atmospheric oxygen to form hydroperoxides at the allylic position. This process is accelerated by light and heat.
Figure 1: Mechanism of autoxidation and potential thermal runaway triggers.
Safe Handling Protocols
A. Storage Requirements[6][7]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Strictly exclude air.
-
Temperature: Refrigerate at 2–8°C. Lower temperatures reduce the rate of peroxidation.
-
Container: Amber glass bottles with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.
-
Inhibitors: Commercial preparations may contain BHT (butylated hydroxytoluene) as a stabilizer. Verify presence of inhibitor upon receipt.
B. Peroxide Testing & Management
Before heating or distilling this compound, you must test for peroxides.
-
Test Method: Use commercially available peroxide test strips (e.g., Quantofix®) or the KI (Potassium Iodide) starch test.
-
Thresholds:
-
< 10 ppm: Safe to use.
-
10–100 ppm: Treat to remove peroxides before use.
-
> 100 ppm: DO NOT TOUCH. Contact EHS for high-hazard disposal.
-
-
Removal Protocol:
-
Wash the organic phase with 10% aqueous Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Re-test to confirm peroxide level is < 10 ppm.
-
C. Reaction Safety (Claisen Rearrangement)
If using this compound as a substrate for Claisen rearrangement (typically 180–220°C):
-
Solvent: Use high-boiling solvents like
-diethylaniline or diphenyl ether to act as a heat sink. -
Neat Reactions: Avoid performing the rearrangement neat (without solvent) on scales >1g, as the exotherm can become uncontrollable.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2] Seek medical attention. |
| Inhalation | Move to fresh air.[2] If breathing is difficult, administer oxygen. |
| Fire | Class B Fire. Use |
| Spill | Absorb with inert material (vermiculite/sand). Do not use paper towels (peroxides can ignite cellulose). |
Waste Disposal Workflow
Disposal of allyl ethers requires checking for peroxides to prevent explosions in waste drums.
Figure 2: Decision matrix for the safe disposal of allyl ether waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1132054, 3'-Allyl-4'-hydroxyacetophenone (Related Isomer & Rearrangement Product). Retrieved from [Link]
- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard protocol for allyl ether handling).
-
LookChem. CAS 58621-54-8 Basic Information. Retrieved from [Link]
Sources
"1-[3-(allyloxy)phenyl]ethanone" and its relation to other acetophenones
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Executive Summary
1-[3-(allyloxy)phenyl]ethanone (CAS: 58621-54-8), often referred to as 3'-allyloxyacetophenone , represents a critical intermediate in the synthesis of complex heterocyclic scaffolds and bioactive small molecules.[1] Unlike its para-substituted counterpart, the meta-isomer offers unique regiochemical versatility during [3,3]-sigmatropic rearrangements (Claisen rearrangement), providing access to sterically congested ortho-allyl phenols.[1] This guide details its synthesis, mechanistic behaviors, and utility as a "molecular handle" in the development of chalcones, chromones, and lignin model compounds.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 1-[3-(prop-2-en-1-yloxy)phenyl]ethanone |
| Common Name | 3'-Allyloxyacetophenone |
| CAS Number | 58621-54-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Physical State | Pale yellow oil / Low-melting solid |
| Boiling Point | ~135–140 °C (at 10 mmHg) [Estimated based on homologs] |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |
Structural Insight: The molecule features an electron-withdrawing acetyl group at the meta position relative to the electron-donating allyloxy group.[1] This 1,3-relationship is pivotal for directing downstream electrophilic aromatic substitutions and rearrangement reactions.[1]
Synthesis Protocol: O-Alkylation
The most robust route to 1-[3-(allyloxy)phenyl]ethanone is the Williamson ether synthesis using 3'-hydroxyacetophenone.[1] This protocol emphasizes strict control over stoichiometry to prevent C-alkylation side products.[1]
Reagents & Materials
-
Substrate: 3'-Hydroxyacetophenone (1.0 eq)
-
Electrophile: Allyl bromide (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq) or Cesium Carbonate (Cs₂CO₃) for faster kinetics.[1]
-
Solvent: Acetone (reflux) or DMF (60°C).
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional Finkelstein acceleration.
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 3'-hydroxyacetophenone and anhydrous K₂CO₃ in acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to a vibrant yellow/orange.
-
Addition: Add allyl bromide dropwise over 15 minutes. If using KI, add it prior to the bromide.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (Rf ~0.3) should disappear, replaced by the ether product (Rf ~0.6).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄. Flash chromatography (SiO₂) yields the pure oil.
Workflow Visualization
Figure 1: Synthetic pathway for O-alkylation via Williamson ether synthesis.
Mechanistic Deep Dive: The Claisen Rearrangement
The defining utility of 1-[3-(allyloxy)phenyl]ethanone is its behavior under thermal rearrangement conditions (>180°C).[1] Unlike para-allyloxy isomers which rearrange to a single ortho position, the meta-isomer presents a regioselectivity challenge and opportunity.[1]
Regioselectivity: The Ortho-Ortho' Competition
The rearrangement can occur at two distinct ortho positions:[1]
-
C-2 Position (Between substituents): Sterically crowded but electronically activated by the inductive withdrawal of the acetyl group.
-
C-4 Position (Para to acetyl): Sterically favored but less electronically activated.[1]
Scientific Consensus: While steric hindrance typically disfavors the C-2 position (the "internal" migration), electronic effects from the electron-withdrawing acetyl group (EWG) can stabilize the transition state leading to C-2 migration.[1] However, in practice, a mixture is often observed, with the C-4 (less hindered) product frequently being the major isomer (approx. 2:1 to 4:1 ratio depending on solvent polarity).
Mechanism Diagram
Figure 2: Divergent pathways in the Claisen rearrangement of meta-substituted allyl aryl ethers.
Applications in Drug Discovery[8][9][10]
A. Chalcone Libraries (Antitumor & Anti-inflammatory)
The acetyl group serves as a handle for Claisen-Schmidt condensation with various benzaldehydes to form chalcones .[1] The allyloxy group remains stable under basic aldol conditions, providing a "clickable" alkene handle for late-stage diversification.[1]
-
Protocol: React 1-[3-(allyloxy)phenyl]ethanone with substituted benzaldehyde in EtOH/NaOH.
-
Bioactivity: The resulting chalcones are potent Michael acceptors, known to inhibit NF-κB signaling and induce apoptosis in cancer cell lines.[1]
B. Lignin Model Compounds
Researchers use this compound to simulate
C. Heterocycle Synthesis (Chromones)
Following the Claisen rearrangement, the resulting o-allyl phenol can be cyclized (e.g., using
Comparison: Meta- vs. Para-Isomers
| Feature | 1-[3-(allyloxy)phenyl]ethanone (Meta) | 1-[4-(allyloxy)phenyl]ethanone (Para) |
| Claisen Regioselectivity | Mixture: C-2 and C-4 isomers (Regiocontrol required).[1] | Single Product: C-3 isomer (Symmetrical ortho positions). |
| Electronic Influence | Acetyl group activates C-2 and C-4 differently.[1] | Acetyl group affects both ortho positions equally. |
| Synthetic Utility | Access to 1,2,3-trisubstituted benzenes.[1] | Access to 1,2,4-trisubstituted benzenes.[1] |
| Melting Point | Generally lower (often liquid).[1] | Generally higher (solid, mp ~16°C for pentyl analog). |
References
-
Synthesis of Allyl Aryl Ethers: Organic Syntheses, Coll. Vol. 1, p. 435 (1941); Vol. 3, p. 3 (1923). Link
-
Claisen Rearrangement Mechanism: Master Organic Chemistry, "The Claisen Rearrangement of Allyl Phenyl Ethers". Link
-
Regioselectivity in Meta-Substituted Ethers: MDPI Molecules, "Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers". Link[1]
-
Physical Properties (Homolog Data): CAS Common Chemistry, "1-[4-(Pentyloxy)phenyl]ethanone".[1][2] Link[1][2]
-
Applications in Lignin Chemistry: National Institutes of Health (PMC), "Synthesis and properties of lignin mimics". Link
Sources
Natural Occurrence of Substituted Acetophenones: A Technical Guide
Executive Summary
Substituted acetophenones (C6-C2 phenolic derivatives) represent a pivotal class of secondary metabolites widely distributed across the plant kingdom (Rutaceae, Apocynaceae, Paeoniaceae) and specific fungal strains. Unlike complex alkaloids or macrocyclic polyketides, these small molecules offer high bioavailability and distinct pharmacophores suitable for lead optimization.
This guide analyzes the biosynthetic origins, extraction methodologies, and pharmacological utility of substituted acetophenones. It moves beyond generic descriptions to provide actionable protocols for isolation and mechanistic insights into their utility as NADPH oxidase inhibitors and anti-inflammatory agents.
Structural Classification and Natural Distribution
Substituted acetophenones are aromatic ketones characterized by a phenyl ring substituted with hydroxyl or methoxy groups and an acetyl side chain. They function primarily as phytoalexins (defense compounds) and allelochemicals in nature.
Chemotaxonomic Significance
-
Family Apocynaceae: Primary source of Apocynin (4-hydroxy-3-methoxyacetophenone), a potent NADPH oxidase inhibitor.[1][2]
-
Family Paeoniaceae: Abundant in Paeonol (2-hydroxy-4-methoxyacetophenone), specifically in the root bark of Paeonia suffruticosa.
-
Family Rutaceae: Genera like Melicope and Acronychia yield prenylated acetophenones (e.g., Xanthoxylin , Acronyculatins ) with enhanced lipophilicity and antimicrobial profiles.
Biosynthetic Origins: The C6-C2 Pathway
The biosynthesis of substituted acetophenones is distinct from the C6-C3 phenylpropanoid pathway that generates flavonoids and lignins. While they share the Shikimate pathway origin, acetophenones arise predominantly through the
Mechanism of Chain Shortening
The transition from a C6-C3 (cinnamate) to a C6-C2 (acetophenone) skeleton involves a mechanism analogous to fatty acid
-
Activation: Cinnamic acids are activated to their CoA esters (e.g., Feruloyl-CoA).
-
Hydration & Oxidation: The double bond of the side chain is hydrated and oxidized.
-
Cleavage: A retro-Claisen cleavage releases acetyl-CoA, leaving the benzoyl-CoA derivative, or in alternative pathways, direct decarboxylation yields the acetophenone.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic derivation of acetophenones from the Shikimate pathway via chain shortening of phenylpropanoids.[3]
Key Naturally Occurring Acetophenones[4][5][6]
The following table summarizes the most pharmacologically relevant substituted acetophenones, their primary biological sources, and validated activities.
| Compound Name | Structure | Primary Source | Key Pharmacological Activity |
| Apocynin | 4-Hydroxy-3-methoxyacetophenone | Apocynum cannabinum (Roots)Picrorhiza kurroa | NADPH Oxidase Inhibitor: Prevents assembly of p47phox subunit; reduces ROS in neutrophils.[4] |
| Paeonol | 2-Hydroxy-4-methoxyacetophenone | Paeonia suffruticosa (Root Bark) | Anti-inflammatory: Inhibits NF-κB and MAPK pathways; analgesic; anti-allergic. |
| Xanthoxylin | 2-Hydroxy-4,6-dimethoxyacetophenone | Zanthoxylum spp.Sebastiania schottiana | Antispasmodic/Antifungal: Fungistatic against Candida; smooth muscle relaxant. |
| Cynandione A | Bis-acetophenone derivative | Cynanchum wilfordii | Neuroprotective: Protects against glutamate-induced oxidative stress. |
| 4-Hydroxyacetophenone | Piceol | Picea spp. (Spruce needles) | Antioxidant/Allelohemical: Plant defense against herbivory; mild antioxidant. |
Technical Workflow: Isolation of Paeonol
This protocol details the isolation of Paeonol from Cortex Moutan (root bark of Paeonia suffruticosa).[5] Paeonol is unique due to its volatility, allowing for steam distillation, which yields high purity without complex chromatography.
Protocol Justification
-
Method: Steam Distillation vs. Ethanol Extraction.
-
Reasoning: While ethanol extraction yields more total mass (including glycosides like paeoniflorin), steam distillation selectively isolates the aglycone paeonol due to its low melting point (50°C) and volatility. This acts as an in situ purification step.
Step-by-Step Methodology
Reagents:
-
Dried Cortex Moutan (ground to 40 mesh).
-
Deionized water.
-
Diethyl ether or Ethyl acetate (for partitioning).
-
Anhydrous Sodium Sulfate (
).
Procedure:
-
Pre-treatment:
-
Soak 100 g of ground root bark in 1000 mL of deionized water for 2 hours. This allows for the hydrolysis of potential glycosidic precursors and swelling of plant tissue.
-
-
Distillation:
-
Transfer the mixture to a 2L round-bottom flask attached to a Clevenger-type apparatus or a standard steam distillation setup.
-
Heat to boiling. Maintain distillation until the distillate runs clear (approx. 3–4 hours).
-
Observation: Paeonol will crystallize as white needles directly in the cooled condenser or collect as an oily layer in the receiver.
-
-
Recovery:
-
Collect the aqueous distillate (approx. 500 mL).
-
If crystals form: Filter directly using a Buchner funnel.
-
If dissolved/oiled: Extract the distillate with Diethyl ether (
mL).
-
-
Purification:
-
Combine ether layers and dry over anhydrous
. -
Evaporate solvent under reduced pressure (Rotavap at 30°C—Caution: Paeonol is volatile, do not overheat).
-
Recrystallize the crude solid from dilute ethanol (30% EtOH) to yield needle-like crystals.
-
-
Validation:
-
TLC: Silica gel 60 F254; Mobile phase: Cyclohexane:Ethyl Acetate (3:1).
. Visualized under UV 254 nm. -
HPLC: C18 column; Mobile phase: Acetonitrile:Water (40:60); Detection: 274 nm.
-
Pharmacological Mechanisms[9][10]
Understanding the mechanism of action is critical for applying these molecules in drug development.
Apocynin: The NADPH Oxidase Brake
Apocynin is a "prodrug" that requires activation by myeloperoxidase (MPO) or reactive oxygen species (ROS) to form a dimer.
-
Mechanism: The dimer inhibits the assembly of the NADPH oxidase complex, specifically preventing the translocation of the cytosolic subunits (
and ) to the membrane. -
Result: Selective inhibition of superoxide (
) production without affecting other immune defense mechanisms (like phagocytosis).
Paeonol: NF-κB Suppression
Paeonol exerts anti-inflammatory effects by modulating the NF-κB signaling pathway.
Figure 2: Mechanism of Paeonol interference in the NF-κB inflammatory cascade.
Future Outlook: Metabolic Engineering
The limited yield of acetophenones from plant sources (<1% dry weight) drives the need for heterologous production.
-
Synthetic Biology: Engineering E. coli or S. cerevisiae with plant PAL and specific lyase enzymes is a growing field.
-
Precursor Feeding: Studies indicate that feeding ferulic acid to engineered strains can significantly boost apocynin production, bypassing the tight regulation of the native Shikimate pathway.
References
-
Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting. (2024).[6][7][8] Link
-
Pharmacology of apocynin: a natural acetophenone. Journal of Pharmacy and Pharmacology. (2021). Link
-
A novel approach for distillation of paeonol and simultaneous extraction of paeoniflorin. Separation and Purification Technology. (2017).[5] Link
-
Acetophenones from the roots of Cynanchum wilfordii. Archives of Pharmacal Research. (1999).[9] Link
-
Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities. Current Opinion in Biotechnology. (2016). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetophenones from the roots of Cynanchum wilfordii H(EMSLEY) - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Theoretical Study of Allyloxy Aromatic Compounds
Introduction: The Significance of Allyloxy Aromatic Compounds
Allyloxy aromatic compounds represent a pivotal class of molecules characterized by an allyl group (–CH₂–CH=CH₂) attached via an ether linkage to an aromatic ring. This structural motif is not merely a synthetic curiosity; it is prevalent in numerous natural products and serves as a versatile intermediate in organic synthesis.[1] Their significance is particularly pronounced in medicinal chemistry, where the allyl fragment is a key component in a variety of bioactive molecules, including anticancer agents.[1][2] The unique electronic and structural properties imparted by the interplay between the flexible allyloxy chain and the rigid, electron-rich aromatic system give rise to a rich and complex chemical behavior.
The reactivity of these compounds is dominated by their capacity for intramolecular rearrangements, most notably the Claisen rearrangement, a thermally-induced[3][3]-sigmatropic shift that forms a new carbon-carbon bond.[4] Understanding the nuances of this and other reactions, as well as the conformational preferences and electronic landscapes of these molecules, is crucial for harnessing their full potential. Theoretical and computational studies provide an indispensable toolkit for elucidating these properties at a molecular level, offering insights that are often difficult or impossible to obtain through experimental means alone.[5][6] This guide provides a comprehensive overview of the theoretical methodologies employed to study allyloxy aromatic compounds, detailing the core concepts, practical protocols, and their application in the rational design of novel therapeutics.
Part 1: The Computational Toolkit: Methodologies for In Silico Analysis
The foundation of modern theoretical studies on organic molecules lies in quantum chemistry. For systems like allyloxy aromatics, Density Functional Theory (DFT) has emerged as the workhorse method, striking an optimal balance between computational cost and accuracy.[7][8]
The Primacy of Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making them computationally tractable for the size of molecules relevant to drug discovery.[9][10] The choice of functional and basis set is a critical decision that directly impacts the quality of the results.
-
Functionals : Hybrid functionals like B3LYP are widely used and offer a robust starting point for many applications.[8][11] For more accurate energetics, especially concerning reaction barriers and non-covalent interactions, meta-hybrid functionals like M06-2X are often preferred.[12]
-
Basis Sets : Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed.[8][10] The inclusion of diffuse functions ("++") is important for describing the lone pairs on the oxygen atom, while polarization functions ("d,p") are essential for accurately modeling bonding environments.
Protocol: Standard DFT Geometry Optimization
A reliable theoretical study begins with finding the minimum energy structure of the molecule on its potential energy surface.
Objective: To obtain a stable, optimized 3D geometry and verify it is a true minimum.
Methodology:
-
Initial Structure Generation: Build an initial 3D structure of the allyloxy aromatic compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).[7] Specify the following:
-
Calculation Type: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).
-
Method: Select the desired DFT functional and basis set (e.g., M062X/6-311++G(d,p)).
-
Solvation (Optional): To simulate a solution environment, include an implicit solvation model like the Polarizable Continuum Model (PCM).[7]
-
Molecular Charge and Multiplicity: Specify the charge (usually 0) and spin multiplicity (usually 1 for a singlet state).
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Verification: Upon completion, verify the following:
-
Convergence: Ensure the optimization has converged according to the software's criteria.
-
Vibrational Frequencies: Check the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Part 2: Conformational Landscape: Flexibility and Function
The single bonds within the allyloxy side chain (Ar–O, O–CH₂, and CH₂–CH) allow for considerable rotational freedom, leading to a complex potential energy surface with multiple stable conformers (rotational isomers).[13] The relative populations of these conformers can significantly influence the molecule's overall properties and reactivity.
Computational conformational analysis is essential for identifying the most stable geometries and the energy barriers that separate them.[14][15]
Exploring Conformational Space
A systematic or stochastic search of the potential energy surface is performed to locate all relevant low-energy conformers.
Protocol: Systematic Conformational Search
Objective: To identify all low-energy conformers of an allyloxy aromatic compound.
Methodology:
-
Define Rotatable Bonds: Identify the key dihedral angles in the allyloxy chain that define the molecule's conformation.
-
Initial Scan (Low-Level Theory): Use a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF) or a semi-empirical method, to perform a systematic scan.[14] This involves rotating each defined bond in discrete steps (e.g., 30°) and calculating the energy of each resulting geometry.
-
Identify Minima: Collect all unique low-energy structures from the scan.
-
Refinement (High-Level Theory): Subject each unique low-energy conformer to a full geometry optimization and frequency calculation using a higher level of theory (e.g., DFT) as described in the protocol in section 1.2.[16]
-
Data Analysis: Compile the final energies (including zero-point vibrational energy corrections) of all stable conformers.
Data Presentation: Conformational Energies
The relative stability of conformers is typically presented in a table, allowing for easy comparison. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.
| Conformer | Dihedral Angles (Ar-O-C-C, O-C-C=C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| A | ~180°, ~120° | 0.00 | 75.3% |
| B | ~90°, ~120° | 0.85 | 18.1% |
| C | ~180°, ~0° | 1.50 | 6.6% |
| Note: Data is illustrative and will vary for each specific molecule. |
Part 3: Electronic Structure and Chemical Reactivity
The distribution of electrons within an allyloxy aromatic molecule dictates its reactivity.[17] Theoretical calculations provide powerful tools to visualize and quantify this distribution.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region most likely to accept an electron (electrophilic character). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[10]
The Claisen Rearrangement: A Case Study
The Claisen rearrangement is a cornerstone reaction of allyloxy aromatics, transforming an aryl allyl ether into an ortho-allyl phenol.[4][18][19] This reaction proceeds through a concerted, pericyclic transition state.[4]
Theoretical studies are instrumental in:
-
Locating the Transition State (TS): Computational methods can precisely model the high-energy TS structure. A TS is characterized by having exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.
-
Calculating Activation Energy: The energy difference between the reactant and the TS gives the activation barrier (Ea), which determines the reaction rate.
-
Explaining Regioselectivity: In substituted aromatics, the allyl group can migrate to different positions. DFT calculations can predict the favored product by comparing the activation energies of the different possible pathways.[18][20][21]
Part 4: Applications in Drug Development
The ultimate goal for many researchers is to translate fundamental molecular understanding into practical applications, such as the design of new drugs. Computational chemistry is a cornerstone of modern medicinal chemistry.[5][22]
Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling attempts to correlate variations in the biological activity of a series of compounds with changes in their molecular properties, or "descriptors".[23][24] Theoretical calculations can provide a wealth of these descriptors.
| Descriptor Type | Examples | Relevance to Drug Action |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs electrostatic and orbital interactions with the target.[23] |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Defines how the molecule fits into a binding pocket.[25] |
| Thermodynamic | Solvation Energy, Enthalpy of Formation | Relates to solubility and stability in a biological environment. |
A typical QSAR model is a mathematical equation: Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
This model, once validated, can predict the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis and testing.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an allyloxy aromatic derivative) when bound to a second (a receptor, such as a protein or enzyme).[26]
Objective: To predict the binding mode and estimate the binding affinity of a potential drug molecule to its biological target.
Methodology:
-
Prepare the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign atomic charges.
-
Prepare the Ligand: Generate a low-energy 3D conformation of the allyloxy aromatic compound using methods described in Part 2. Assign atomic charges.
-
Define the Binding Site: Identify the active site or binding pocket on the receptor.
-
Run Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.
-
Scoring and Analysis: The software uses a scoring function to rank the different poses. The top-ranked poses represent the most likely binding modes and provide an estimate of the binding affinity.
Conclusion
Theoretical studies provide a powerful, predictive framework for understanding the complex behavior of allyloxy aromatic compounds. From elucidating fundamental conformational preferences and reaction mechanisms to guiding the rational design of potent drug candidates, computational chemistry is an indispensable partner to experimental investigation. By leveraging the methodologies outlined in this guide, researchers can accelerate the discovery process, minimize experimental costs, and gain unprecedented insight into the molecular world, ultimately paving the way for the development of novel therapeutics and advanced materials.
References
-
Majetich, G. (2007). The Regiochemistry of the o-Claisen Rearrangement of Bis(alloxy)polycyclic Aromatics. Heterocycles, 72(1).
-
BenchChem. (2025). A Comparative Guide to the Computational Modeling of 2-(Allyloxy)-3-bromobenzaldehyde Reactions. BenchChem.
-
MDPI. (2023). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one Using Bonding Evolution Theory. MDPI.
-
Gao, Y., et al. (2017). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. Polymers (Basel), 9(12), 689.
-
Okada, Y., & Imanari, D. (2012). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43.
-
Oki, R., et al. (2023). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Science, 14, 1860-1867.
-
arXiv. (2024). Theoretical study on the core-excited states of the allyl using CVS-icMRCISD method. arXiv.
-
Oki, R., et al. (2023). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Chemical Science (RSC Publishing).
-
MDPI. (2025). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI.
-
Llaveria, J., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 65(6), 4669–4700.
-
ResearchGate. (2024). Aryloxy Alkyl Theophylline Derivatives as Antifungal Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate.
-
Melleri, M. (2024). Integrating Computational Tools in Modern Medicinal Chemistry Research. Der Pharma Lettria, 16, 13-14.
-
Peyerimhoff, S. D., & Buenker, R. J. (1974). Study of the Geometry and Spectra of the Allylic Systems by Ab Initio Methods. The Journal of Chemical Physics, 60(9), 3241-3263.
-
National Center for Biotechnology Information. (2022). Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. National Center for Biotechnology Information.
-
MDPI. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. MDPI.
-
Sotirov, S., & Zlatkov, A. (2022). Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. ACS Omega, 7(10), 8349–8359.
-
Chemistry LibreTexts. (2022). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.
-
ResearchGate. (2025). A computational study and valence bond approach to the intramolecular electrophilic aromatic substitution mechanism of ortho-allyl-N-benzylanilines. ResearchGate.
-
ResearchGate. (2025). Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. ResearchGate.
-
ResearchGate. (2025). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. ResearchGate.
-
Bezoari, M. D. (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. SciSpace.
-
MolDesignX. (n.d.). Computational Medicinal Chemistry. MolDesignX.
-
Taylor & Francis. (2023). Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses. Taylor & Francis Online.
-
de Alencastro, R. B., et al. (2002). Conformational Analysis: A New Approach by Means of Chemometrics. Journal of Computational Chemistry, 23(2), 222-236.
-
National Center for Biotechnology Information. (2009). 3D-QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors. National Center for Biotechnology Information.
-
Cheong, P. H.-Y., et al. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research, 45(10), 1559–1570.
-
ResearchGate. (n.d.). The electronic structure of the allyl radical (left, “captodative”),... ResearchGate.
-
Moroccan Journal of Chemistry. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia officinalis. Moroccan Journal of Chemistry, 10(4), 881-890.
-
arXiv. (2024). Theoretical study on the core-excited states of the allyl using CVS-icMRCISD method. arXiv.
-
Hilaris Publisher. (2023). Organic Chemistry of Aromatic Compounds: Mechanisms and Reactivity. Hilaris Publisher.
-
RSC Publishing. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. RSC Publishing.
-
ChemRxiv. (n.d.). Molecular aromaticity: a quantum phenomenon. ChemRxiv.
-
National Center for Biotechnology Information. (2022). Recent applications of computational methods to allosteric drug discovery. National Center for Biotechnology Information.
-
National Center for Biotechnology Information. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. National Center for Biotechnology Information.
-
Farmacia Journal. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR). V. ANALYSIS OF THE TOXICITY OF ALIPHATIC ESTERS BY MEANS OF MOLECULAR COMPR. Farmacia Journal.
-
University of Helsinki. (n.d.). Quantum Chemical Studies of Ring Currents of Aromatic Molecules. HELDA - University of Helsinki.
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Che. JOCPR, 15(10), 10-11.
-
ACS Publications. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry.
-
IDEALS. (2022). Conformational Equilibrium Of The Chalcogen-bridged Compounds Allyl Ethyl Ether And Allyl Ethyl Sulfide Revealed By Microwave Spectroscopy And Computational Chemistry. IDEALS.
-
ResearchGate. (2025). (PDF) Quantitative structure-activity relationship (QSAR). V. Analysis of the toxicity of aliphatic esters by means of molecular compressibility descriptors. ResearchGate.
-
National Center for Biotechnology Information. (2019). Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information.
-
Frontiers. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Pharmacology.
-
AIP Publishing. (2014). Theoretical study on the gas phase reaction of allyl chloride with hydroxyl radical. The Journal of Chemical Physics.
-
arXiv.org. (2025). The impact of conformer quality on learned representations of molecular conformer ensembles. arXiv.org.
-
ResearchGate. (2025). Synthesis, crystal structure, hirshfeld surface analysis, DFT computations and molecular dynamics study of 2-(benzyloxy)-3-phenylquinoxaline. ResearchGate.
-
ResearchGate. (2025). DFT Study on the Role of Lewis Acids in Benzoxasilole Synthesis Via Intramolecular Hosomi–Sakurai Reaction. ResearchGate.
-
ResearchGate. (2025). Ab initio studies of the allylic hydroxylation: DFT calculation on the reaction of 2-methyl-2-butene with selenium dioxide. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Conformational Equilibrium Of The Chalcogen-bridged Compounds Allyl Ethyl Ether And Allyl Ethyl Sulfide Revealed By Microwave Spectroscopy And Computational Chemistry | IDEALS [ideals.illinois.edu]
- 14. scispace.com [scispace.com]
- 15. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. Computational Medicinal Chemistry | MolDesignX innovative computational aided molecular design and simulations platform for drug design, materials, green chemistry [moldesignx.com]
- 23. researchgate.net [researchgate.net]
- 24. farmaciajournal.com [farmaciajournal.com]
- 25. QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Purity Isolation of 1-[3-(allyloxy)phenyl]ethanone via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-[3-(allyloxy)phenyl]ethanone, a key intermediate in synthetic organic chemistry. The purification of this moderately polar aromatic ketone from common reaction byproducts—such as unreacted starting materials (e.g., 3-hydroxyacetophenone) and excess reagents—is critical for ensuring the integrity of subsequent synthetic steps. This guide details a robust methodology using silica gel flash column chromatography, from initial reaction monitoring and solvent system optimization with Thin-Layer Chromatography (TLC) to final product isolation and purity verification.
Introduction and Scientific Context
1-[3-(allyloxy)phenyl]ethanone is a valuable synthetic building block, often utilized in the development of pharmaceutical agents and other complex organic molecules. Its structure, featuring an aromatic ketone and an allyl ether, imparts moderate polarity. The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, reduced yields, and complicated purification challenges in downstream applications.
The primary method for its synthesis typically involves the Williamson ether synthesis, reacting 3-hydroxyacetophenone with an allyl halide under basic conditions. This process can result in a crude mixture containing the desired product, unreacted 3-hydroxyacetophenone (a more polar impurity), and various non-polar byproducts. Column chromatography is the technique of choice for isolating the target compound from these impurities.[1] This method separates molecules based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[2] For compounds like 1-[3-(allyloxy)phenyl]ethanone, normal-phase chromatography using polar silica gel is highly effective.[3]
Principle of Chromatographic Separation
The purification strategy hinges on the principle of adsorption chromatography. A glass column is packed with silica gel, a highly polar stationary phase.[1][3] The crude product mixture is loaded onto the top of the column and a solvent, the mobile phase (or eluent), is passed through.
The separation occurs because each component in the mixture interacts with the polar silica gel to a different extent:
-
Highly Polar Compounds (e.g., residual 3-hydroxyacetophenone) adsorb strongly to the silica gel and move down the column slowly.
-
Non-Polar Compounds (e.g., non-polar byproducts) have minimal interaction with the silica gel, travel quickly with the mobile phase, and are eluted first.
-
Moderately Polar Compounds like the target, 1-[3-(allyloxy)phenyl]ethanone, exhibit intermediate adsorption, allowing for its effective separation from more and less polar impurities.
The elution power of the mobile phase is tailored by mixing a non-polar solvent (like hexane) with a more polar solvent (like ethyl acetate).[4] By gradually increasing the proportion of the polar solvent, a polarity gradient is created, which systematically elutes compounds of increasing polarity.[2]
Part I: Pre-Purification Method Development via TLC
Before committing to a large-scale column, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a target Retention Factor (Rf) of approximately 0.25-0.40 for the product.[1]
Protocol 1: TLC Analysis and Solvent System Optimization
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the crude reaction mixture (CRM), the starting material (SM, e.g., 3-hydroxyacetophenone), and a "co-spot" lane where both are applied.
-
Spotting: Dissolve small amounts of the CRM and SM in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solutions onto their respective lanes on the baseline. In the co-spot lane, apply a spot of the SM directly on top of a spot of the CRM. Keep spots small and concentrated.
-
Developing the Plate: Prepare a series of test eluents with varying ratios of hexane and ethyl acetate (see Table 1). Pour a small amount (~0.5 cm depth) of the first test eluent into a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Elution: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will appear as dark spots.[5][6] Circle the visible spots with a pencil.
-
Analysis and Iteration: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Adjust the solvent ratio until the product spot has an Rf of ~0.3 and is well-separated from other spots.
Data Presentation: TLC Solvent System Trials
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observed Product Rf | Separation Quality |
| 1 | 9:1 | ~0.55 | Poor separation from non-polar impurities. |
| 2 | 8:2 (or 4:1) | ~0.35 | Optimal. Good separation from polar and non-polar spots. |
| 3 | 7:3 | ~0.20 | Good separation, but may lead to long elution times on the column. |
| 4 | 1:1 | <0.10 | Product remains near the baseline; eluent is too polar. |
Note: These values are illustrative. Actual Rf values must be determined experimentally.
Visualization: TLC Workflow Diagram
Caption: Workflow for TLC solvent system optimization.
Part II: Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude 1-[3-(allyloxy)phenyl]ethanone. The amount of silica gel should be approximately 30-50 times the weight of the crude material for effective separation.[1]
Materials & Equipment
-
Crude 1-[3-(allyloxy)phenyl]ethanone
-
Silica gel (230–400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool plug
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol 2: Step-by-Step Purification
-
Column Preparation (Wet Packing): a. Clamp the column vertically. Insert a small plug of cotton wool at the bottom to support the packing.[1] b. Add a thin layer (~1 cm) of sand over the plug. c. Fill the column about one-third full with the initial, least polar eluent (e.g., Hexane:EtOAc 9:1). d. Prepare a slurry of silica gel in the same eluent. Pour the slurry into the column carefully. e. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Crucially, never let the top of the silica bed run dry. f. Once packed, add another thin layer of sand on top to protect the silica surface. Drain the solvent until it is just level with the top of the sand.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. c. Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Gently add the initial mobile phase (e.g., Hexane:EtOAc 9:1) to fill the column. b. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Use gentle air pressure if necessary to maintain a steady flow rate. c. Isocratic Elution: If TLC shows good separation with one solvent system, continue with that system. d. Gradient Elution: Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity by switching to prepared mixtures of 8:2, 7:3, etc., as needed to elute the product.[1]
-
Monitoring the Separation: a. Periodically analyze the collected fractions using the optimized TLC method. Spot several fractions on a single TLC plate to track the elution of the product. b. Fractions containing only the single spot corresponding to the pure product should be combined.
-
Product Isolation: a. Combine all pure fractions into a round-bottom flask. b. Remove the solvents using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent, yielding the purified 1-[3-(allyloxy)phenyl]ethanone.
Visualization: Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Post-Purification Purity Assessment
After isolation, it is imperative to confirm the purity and structural identity of the final product.
-
TLC Analysis: A single spot should be observed in a suitable solvent system.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
-
HPLC Analysis: Provides quantitative data on purity. For acetophenone derivatives, a reverse-phase C18 column is often used with a mobile phase like acetonitrile and water.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Column packed unevenly (channeling).- Eluent polarity is too high.- Sample was overloaded. | - Repack the column carefully, ensuring no air bubbles.- Re-optimize the eluent system using TLC; start with a less polar mixture.- Use a larger column or less crude material. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. |
| Product Won't Elute (Low Rf) | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Streaks on Column/TLC | - Compound is unstable on silica gel (degradation).- Sample is poorly soluble in the eluent. | - Add a small amount (~1%) of triethylamine to the eluent to neutralize the acidic silica.[7]- Ensure the sample is fully dissolved before loading or use the dry loading technique. |
Physicochemical Data for 1-[3-(allyloxy)phenyl]ethanone
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₁H₁₂O₂ | - |
| Molecular Weight | 176.21 g/mol | - |
| Appearance | (Typically) Colorless to pale yellow liquid or low-melting solid | Visual aid during fraction collection. |
| Polarity | Moderate | The presence of a polar ketone and a less polar ether on an aromatic ring allows for effective separation from highly polar or non-polar impurities on silica gel. |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Hexane) | Facilitates sample preparation and choice of mobile phase. |
Conclusion
This application note provides a systematic and reliable protocol for the purification of 1-[3-(allyloxy)phenyl]ethanone using flash column chromatography. By first optimizing the separation conditions with TLC, researchers can efficiently isolate the target compound with high purity. The detailed steps for column packing, sample loading, elution, and fraction analysis, combined with the troubleshooting guide, equip scientists in drug development and organic synthesis with a robust method to ensure the quality of this critical chemical intermediate.
References
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Lin, Y.-L., et al. (2012). Acetophenone Monomers from Acronychia trifoliolata. Journal of Natural Products, 75(4), 637-643. Available at: [Link]
-
LCGC International. (2025, November 28). Isolation of Benzylideneacetophenone from a Crude Reaction Mixture. Available at: [Link]
-
Caha, J., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Molecules, 29(4), 850. Available at: [Link]
-
El-Shemy, H. A., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations, 11(7), 200. Available at: [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Application Note: 1H and 13C NMR Analysis of 1-[3-(allyloxy)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel or synthesized molecules is a critical step in the discovery pipeline. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 1-[3-(allyloxy)phenyl]ethanone , a substituted acetophenone derivative.
The structural integrity of such molecules is paramount, as even minor variations can significantly impact their biological activity and safety profiles. This document, intended for senior application scientists and researchers, offers a comprehensive protocol for sample preparation and a thorough interpretation of the predicted ¹H and ¹³C NMR spectra of the title compound. The causality behind experimental choices and spectral interpretations is explained to provide a deeper understanding of the analysis.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the atoms in 1-[3-(allyloxy)phenyl]ethanone will be used throughout this note.
Caption: Molecular structure and numbering of 1-[3-(allyloxy)phenyl]ethanone.
I. Experimental Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. The following protocol outlines the best practices for preparing a high-quality sample of a small organic molecule like 1-[3-(allyloxy)phenyl]ethanone.
Materials:
-
1-[3-(allyloxy)phenyl]ethanone (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
Protocol:
-
Weighing the Sample: Accurately weigh the desired amount of 1-[3-(allyloxy)phenyl]ethanone into a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR, being less sensitive, typically requires 50-100 mg for a spectrum to be acquired in a reasonable time.[1][2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3] Gently swirl or vortex the vial to ensure complete dissolution. A sample height of 40-50 mm in a standard 5 mm NMR tube is optimal.[4]
-
Filtration: To remove any particulate matter that could degrade the spectral quality by interfering with the magnetic field homogeneity, filter the solution into the NMR tube.[2][4] This can be achieved by placing a small plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Cleaning the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Caption: Workflow for NMR Sample Preparation.
II. Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The predicted ¹H NMR spectrum of 1-[3-(allyloxy)phenyl]ethanone in CDCl₃ is detailed below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H9 (CH₃) | ~2.59 | Singlet (s) | 3H | - | Protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| H11 (CH₂) | ~4.58 | Doublet of triplets (dt) | 2H | J = 5.0, 1.5 | Allylic protons adjacent to an oxygen atom, showing coupling to both the methine proton (H12) and the terminal vinyl protons (H13). |
| H13 (CH₂) | ~5.30-5.45 | Multiplet (m) | 2H | - | Terminal vinyl protons, appearing as two distinct signals due to their different geometric relationships with the methine proton. |
| H12 (CH) | ~6.05 | Multiplet (m) | 1H | - | The methine proton of the allyl group, split by the adjacent methylene protons (H11 and H13). |
| H6 | ~7.10 | Doublet of doublets (dd) | 1H | J = 8.0, 2.0 | Aromatic proton ortho to the allyloxy group and meta to the acetyl group. |
| H2 | ~7.35 | Triplet (t) | 1H | J = 8.0 | Aromatic proton meta to both substituents. |
| H4 | ~7.45 | Doublet of doublets (dd) | 1H | J = 8.0, 2.0 | Aromatic proton ortho to the acetyl group and meta to the allyloxy group. |
| H5 | ~7.55 | Triplet (t) | 1H | J = 2.0 | Aromatic proton ortho to both substituents. |
Note: The predicted chemical shifts and coupling constants are based on established values for similar structural motifs. Actual experimental values may vary slightly depending on the solvent, concentration, and spectrometer frequency.
III. Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments in the molecule. Due to broadband proton decoupling, the signals typically appear as singlets.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (CH₃) | ~26.7 | Carbon of the acetyl methyl group. |
| C11 (CH₂) | ~68.9 | Allylic carbon attached to the ether oxygen. |
| C13 (CH₂) | ~118.2 | Terminal vinyl carbon of the allyl group. |
| C4 | ~121.5 | Aromatic CH carbon ortho to the acetyl group. |
| C6 | ~122.5 | Aromatic CH carbon ortho to the allyloxy group. |
| C5 | ~129.6 | Aromatic CH carbon para to the allyloxy group. |
| C12 (CH) | ~132.7 | Methine carbon of the allyl group. |
| C2 | ~138.4 | Quaternary aromatic carbon attached to the acetyl group. |
| C1 | ~158.5 | Aromatic carbon attached to the allyloxy group. |
| C7 (C=O) | ~197.8 | Carbonyl carbon of the acetyl group. |
IV. Summary and Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 1-[3-(allyloxy)phenyl]ethanone. A detailed protocol for sample preparation is outlined to ensure the acquisition of high-quality spectra. The predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in tabular format with detailed rationales for the assignments.
The interpretation of the predicted spectra is based on fundamental NMR principles and data from analogous structures. The characteristic signals of the acetyl group, the allyloxy substituent, and the meta-substituted aromatic ring are clearly delineated. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, aiding in the confirmation of its chemical structure and purity. While the provided spectral data is predictive, it offers a robust framework for the analysis of experimentally obtained spectra.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
Sources
Application Note: 1-[3-(allyloxy)phenyl]ethanone as a Strategic Precursor for Prenylated Flavonoid Synthesis
[1]
Executive Summary
1-[3-(allyloxy)phenyl]ethanone (also referred to as
Through the Claisen Rearrangement , this molecule allows researchers to regioselectively install allyl (or prenyl) groups onto the aromatic ring before constructing the flavonoid skeleton. This application note details the mechanistic logic, regioselectivity challenges, and optimized protocols for utilizing this precursor to synthesize high-value prenylated flavonoid scaffolds.
Strategic Utility: The "Claisen Pivot"
The primary value of 1-[3-(allyloxy)phenyl]ethanone lies in its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[1] This transforms the O-allyl ether into a C-allyl phenol.[1]
Mechanistic Insight: The Regioselectivity Paradox
When 1-[3-(allyloxy)phenyl]ethanone undergoes thermal rearrangement, the allyl group can theoretically migrate to two ortho positions relative to the oxygen:
-
C2 Position (Between Acetyl and Hydroxyl): Sterically crowded but electronically favored.
-
C4 Position (Para to Acetyl): Sterically accessible.
Expert Insight: Contrary to standard steric predictions, the electron-withdrawing nature of the acetyl group at the meta position often directs the rearrangement to the more hindered C2 position (Lucas et al., 2011). This is due to bond fixation and electronic stabilization of the transition state by the carbonyl group. However, this selectivity is temperature-dependent and can be reversed using bulky silyl enol ethers or specific Lewis acids.[1]
Workflow Visualization
The following diagram illustrates the divergent pathways available from this precursor, highlighting the critical Claisen rearrangement step.
Caption: Divergent synthesis pathways from 1-[3-(allyloxy)phenyl]ethanone. The Claisen rearrangement acts as the regioselectivity filter before the flavonoid backbone is constructed.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (If not commercially sourced)
Objective: Efficient O-alkylation of 3-hydroxyacetophenone.[1]
Reagents:
-
3-Hydroxyacetophenone (1.0 eq)[1]
-
Allyl bromide (1.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq)[1] -
Acetone (Dry, ACS Grade)[1]
Protocol:
-
Dissolve 3-hydroxyacetophenone (e.g., 10 mmol) in dry acetone (30 mL).
-
Add anhydrous
(20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation. -
Add allyl bromide (12 mmol) dropwise over 5 minutes.
-
Reflux the mixture at
for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol ( ) should disappear, replaced by the ether ( ). -
Workup: Cool to RT. Filter off inorganic salts. Evaporate the solvent.[2]
-
Dissolve residue in EtOAc, wash with water (
) and brine. Dry over . -
Yield: Expect 90–95% as a pale yellow oil.
Phase 2: The Critical Step – Claisen Rearrangement
Objective: Migration of the allyl group to the ring carbon.
Method A: Microwave-Assisted (Recommended for Regiocontrol & Speed) Rationale:[1] Microwave irradiation provides uniform heating and often improves the selectivity for the C2 isomer by overcoming the activation energy barrier more efficiently than conductive heating.
-
Place 1-[3-(allyloxy)phenyl]ethanone (neat or in minimal
-dichlorobenzene) in a microwave-safe vial. -
Add a stir bar. Seal the vessel.
-
Irradiate at
for 20–40 minutes (Power: 200W, high absorption). -
QC Check: Analyze by
NMR.
Method B: Thermal Rearrangement (Classic) [1]
-
Dissolve the precursor in N,N-diethylaniline (high boiling solvent, bp
). -
Reflux under nitrogen for 6–12 hours.
-
Purification: This method requires careful removal of the amine solvent (acid wash) and column chromatography to separate C2 and C4 isomers.
Phase 3: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Coupling the rearranged acetophenone with an aldehyde to form the flavonoid skeleton.[1]
Reagents:
-
Rearranged Acetophenone (e.g., 2-allyl-3-hydroxyacetophenone) (1.0 eq)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde or 4-methoxybenzaldehyde) (1.0 eq)[1]
-
KOH or NaOH (50% aq. solution) or Piperidine (mild base)[1]
Protocol:
-
Dissolve the acetophenone and aldehyde in Ethanol (5–10 mL/mmol).
-
Cool to
in an ice bath. -
Add the base dropwise.
-
Observation: The solution will turn deep yellow/orange/red, indicating the formation of the conjugated enone system (Chalcone).
-
Workup: Pour onto crushed ice/HCl mixture. The yellow solid precipitates. Filter and recrystallize from EtOH.
Analytical Data & Troubleshooting
| Parameter | 1-[3-(allyloxy)phenyl]ethanone (Precursor) | Rearranged Product (C-Allyl phenol) |
| IR Spectrum | Strong C=O ( | Broad O-H ( |
| 1H NMR (Allyl) | ||
| Solubility | Soluble in organic solvents; insoluble in aq.[1] base. | Soluble in organic solvents; soluble in aq. NaOH (due to Phenol).[1] |
Common Pitfall:
-
Issue: Incomplete rearrangement or degradation.
-
Solution: Ensure the reaction environment is strictly oxygen-free during the high-temperature Claisen step to prevent oxidative polymerization of the allyl group. Use a radical inhibitor (e.g., BHT) if necessary.
References
-
Lucas, C. L., Lygo, B., Blake, A. J., Lewis, W., & Moody, C. J. (2011).[4] Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones. Chemistry – A European Journal. Link
-
Laiche, M. H., & Barlow, J. W. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. International Journal of Molecular Sciences. Link[1]
-
Alfa Chemistry. (n.d.).[5] Claisen Rearrangement: Mechanism and Applications. Link
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Link
-
Scholars Research Library. (2026). Piperidine mediated synthesis of new series of prenyloxy chalcones. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Screening the Biological Activity of 1-[3-(allyloxy)phenyl]ethanone Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The molecule 1-[3-(allyloxy)phenyl]ethanone (3-allyloxyacetophenone) serves as a critical pharmacophore intermediate. Its structural utility lies in the combination of a lipophilic allyloxy tail (which enhances membrane permeability) and an acetyl group primed for Claisen-Schmidt condensation.
When reacted with substituted benzaldehydes, this intermediate yields 3-allyloxy-chalcones (1,3-diaryl-2-propen-1-ones). These derivatives are "privileged structures" in medicinal chemistry due to the presence of an
This Application Note provides a rigorous, standardized workflow for screening these specific derivatives for Antimicrobial (bacterial/fungal), Antioxidant (radical scavenging), and Cytotoxic (anticancer) activities.
Synthetic & Screening Workflow
The following diagram outlines the progression from the starting material to the final biological data readout.
Figure 1: Synthetic pathway and subsequent biological screening workflow for 3-allyloxy derivatives.
Protocol A: Antimicrobial Susceptibility Screening
The allyloxy chain enhances the lipophilicity of the chalcone, potentially aiding penetration through the lipid bilayer of Gram-negative bacteria. We utilize both Disc Diffusion (qualitative) and Microbroth Dilution (quantitative MIC) methods.
Materials
-
Test Compounds: 3-allyloxy-chalcone derivatives (dissolved in DMSO).
-
Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923).
-
Gram-negative: Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922).
-
Fungal: Candida albicans (ATCC 10231).
-
-
Media: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative Control).
Experimental Procedure (Microbroth Dilution for MIC)
Scientific Rationale: Determining the Minimum Inhibitory Concentration (MIC) is superior to disc diffusion for structure-activity relationship (SAR) studies as it quantifies potency independent of diffusion rates in agar.
-
Inoculum Preparation:
-
Prepare a fresh bacterial suspension in saline.
-
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in MHB to achieve a final concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Add 100 µL of sterile MHB to all wells.
-
Row A: Add 100 µL of the test compound stock (1000 µg/mL).
-
Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row H. Discard the final 100 µL.
-
Final Concentration Range: 500 µg/mL to 3.9 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to every well (except sterile blanks).
-
Final Volume: 200 µL per well.
-
DMSO Control: Ensure final DMSO concentration is
to prevent solvent toxicity.
-
-
Incubation:
-
Bacteria:
for 24 hours. -
Fungi:
for 48 hours.
-
-
Readout:
-
Visual: The MIC is the lowest concentration showing no visible turbidity .
-
Colorimetric (Optional): Add 20 µL of Resazurin (0.015%) dye. Viable bacteria reduce blue resazurin to pink resorufin. Blue wells indicate inhibition.
-
Protocol B: Antioxidant Activity (DPPH Assay)
The
Materials
-
Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) - 0.1 mM solution in methanol.
-
Standard: Ascorbic Acid (Vitamin C).
-
Instrument: UV-Vis Spectrophotometer (Absorbance at 517 nm).
Experimental Procedure
-
Preparation: Prepare a stock solution of the derivative (1 mg/mL in methanol) and perform serial dilutions (10–500 µg/mL).
-
Reaction:
-
Mix 1.0 mL of test sample with 3.0 mL of DPPH solution.
-
Vortex vigorously.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure Absorbance (
) at 517 nm. -
Measure Absorbance of the DPPH control (
) (Methanol + DPPH only).
-
-
Calculation:
-
Data Output: Plot % Inhibition vs. Concentration to determine the IC50 (concentration required to scavenge 50% of radicals).
Protocol C: Cytotoxicity Screening (MTT Assay)
Chalcones are known tubulin inhibitors and inducers of apoptosis. This protocol evaluates the metabolic activity of cancer cells treated with the derivatives.
Materials
-
Cell Lines: K562 (Leukemia), HeLa (Cervical), or MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: DMSO (for solubilizing formazan crystals).
Experimental Procedure
-
Seeding: Seed cells in 96-well plates (
cells/well) and incubate for 24 hours to allow attachment. -
Treatment:
-
Replace media with fresh media containing the test derivative at varying concentrations (e.g., 1, 10, 50, 100 µM).
-
Incubate for 48 hours at
, 5% .
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.
-
-
Solubilization:
-
Remove supernatant carefully.
-
Add 100 µL DMSO to dissolve the purple crystals.
-
-
Quantification: Measure absorbance at 570 nm .
Mechanism of Action & SAR Analysis
Understanding why these derivatives work is crucial for optimization. The following diagram illustrates the proposed mechanism where the electrophilic center of the chalcone derivative interacts with biological targets.
Figure 2: Structure-Activity Relationship (SAR) and Mechanism of Action.
Data Interpretation Table
Summarize your screening results in the following format for publication or internal review:
| Compound ID | R-Group (Benzaldehyde) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | DPPH IC50 [µg/mL] | Cytotoxicity IC50 [µM] |
| 3a | -H | 125 | >250 | 45.2 | 80.5 |
| 3b | -Cl (4-position) | 31.25 | 62.5 | 38.1 | 22.4 |
| 3c | -OH (4-position) | 250 | >500 | 12.5 | >100 |
| Std | Ciprofloxacin/Vit C | 0.5 | 1.0 | 5.2 | N/A |
Note: Electron-withdrawing groups (like -Cl) on the B-ring often enhance antimicrobial potency by increasing the electrophilicity of the enone system.
References
-
Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Pharmaceutical Research International. [Link]
-
Synthesis, antimicrobial and antioxidant evaluations of allyloxy chalcone derivatives. Advanced Pharmaceutical Bulletin. [Link]
-
Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]
-
Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3-(allyloxy)phenyl]ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-[3-(allyloxy)phenyl]ethanone. This resource is designed for chemistry professionals engaged in synthetic and medicinal chemistry, providing in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural instructions to offer a deeper understanding of the reaction's nuances, empowering you to diagnose issues and significantly improve your yield and purity.
The synthesis of 1-[3-(allyloxy)phenyl]ethanone from 3-hydroxyacetophenone and an allyl halide is a classic example of the Williamson ether synthesis. This SN2 reaction, while fundamental, is subject to several competing pathways and sensitivities that can impact its success. This guide addresses the most common challenges encountered in the laboratory.
Reaction Overview and Mechanism
The core transformation involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyacetophenone to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an allyl halide, displacing the halide leaving group to form the desired ether linkage.
Overall Reaction Scheme:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The success of this mechanism is highly dependent on the accessibility of the electrophilic carbon and the strength of the nucleophile.
Troubleshooting Guide
This section is structured to address specific, practical problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Q: My reaction has stalled, or the yield of 1-[3-(allyloxy)phenyl]ethanone is disappointingly low. What are the most common causes and how can I fix them?
A: Low yield is the most frequent issue and typically points to one of three areas: incomplete generation of the nucleophile, suboptimal reaction conditions, or poor reagent quality.
-
Incomplete Deprotonation of 3-Hydroxyacetophenone: The reaction cannot proceed without the formation of the phenoxide. The pKa of the phenolic proton on 3-hydroxyacetophenone is approximately 8-9, meaning a sufficiently strong base is required for complete deprotonation.
-
Troubleshooting Suggestion: Evaluate your choice of base. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) ensure rapid and complete formation of the phenoxide.[1] However, NaH requires strictly anhydrous conditions. For many applications, potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent are effective compromises.[2]
-
Causality: The rate of an SN2 reaction is directly proportional to the concentration of the nucleophile. Incomplete deprotonation means a lower concentration of the reactive phenoxide, leading to a sluggish and incomplete reaction.[3]
-
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF (anhydrous) | Highly effective, but requires strict anhydrous conditions. Generates H₂ gas. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, DMF, Acetonitrile | Weaker base; often requires higher temperatures and longer reaction times. Good for large-scale synthesis due to cost and safety. |
| Sodium Hydroxide (NaOH) | 15.7 | Ethanol, Water, or Biphasic with PTC | Strong base, but the presence of water (its conjugate acid) can slow the reaction unless a phase transfer catalyst is used. |
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[4][5] Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its ability to attack the allyl halide and drastically slowing the reaction rate.[6][7]
-
Temperature: A typical Williamson ether synthesis is conducted between 50-100 °C.[4][5][6] Insufficient temperature will lead to a slow reaction rate, while excessively high temperatures can promote side reactions like elimination. The optimal temperature should be determined empirically, often by starting around 60-70 °C and monitoring the reaction by Thin Layer Chromatography (TLC).
-
-
Reagent Quality:
-
Anhydrous Conditions: Moisture can quench strong bases like NaH and hydrolyze the allyl halide.[8] Ensure all glassware is oven-dried and use anhydrous solvents, especially when employing moisture-sensitive bases.
-
Allyl Halide Reactivity: The reactivity follows the order of leaving group ability: Allyl Iodide > Allyl Bromide > Allyl Chloride. Allyl bromide is a common and effective choice. Ensure your allyl halide has not degraded during storage.
-
Problem 2: Significant Formation of Byproducts
Q: My TLC plate shows multiple spots, indicating the formation of impurities. What are the likely side reactions?
A: The primary side reaction of concern is C-alkylation, a consequence of the phenoxide being an ambident nucleophile.
-
O-Alkylation vs. C-Alkylation: The phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation, where the allyl group attaches directly to the carbon of the benzene ring.[7]
-
Cause: C-alkylation is more likely to occur in protic solvents.[7] The solvent hydrogen-bonds to the oxygen, making it less nucleophilic and allowing the less-hindered ring positions to compete in the attack.
-
Solution: To maximize the yield of the desired O-alkylated product, consistently use polar aprotic solvents (DMF, acetonitrile, DMSO) which do not form hydrogen bonds with the phenoxide oxygen.[1][7]
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature and reaction time for the Claisen rearrangement of "1-[3-(allyloxy)phenyl]ethanone"
Case ID: CR-3AP-OPT Subject: Optimization of Temperature, Time, and Regioselectivity for 3-Allyloxyacetophenone Rearrangement Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This guide addresses the thermal and microwave-assisted Claisen rearrangement of 1-[3-(allyloxy)phenyl]ethanone (3-allyloxyacetophenone). Unlike simple allyl phenyl ethers, this substrate contains a meta-electron-withdrawing group (EWG, the acetyl moiety), which significantly influences the regiochemical outcome.
Critical Insight: Contrary to steric predictions, the acetyl group directs the rearrangement primarily to the C2 position (the "hindered" position between the acetyl and hydroxyl groups), rather than the less hindered C4 position. This "ortho-effect" is driven by electronic stabilization of the transition state.
Troubleshooting & Optimization (Q&A)
Category A: Regioselectivity & Product Distribution
Q: I am observing two isomeric products. Which one is the major species, and can I alter the ratio? A: The major product is 1-(2-allyl-3-hydroxyphenyl)ethanone (migration to C2). The minor product is 1-(4-allyl-3-hydroxyphenyl)ethanone (migration to C4).
-
Mechanism: The electron-withdrawing acetyl group creates a localized electron deficiency that paradoxically stabilizes the transition state leading to the C2 position.
-
Modulation:
-
To favor C2 (Standard): Perform the reaction thermally (neat or in high-boiling non-polar solvents like decalin) at 180–200°C. The intrinsic electronic bias favors C2 (>4:1 ratio).
-
To favor C4 (Reversal): You cannot easily reverse this thermally on the ketone itself. However, converting the ketone to a silyl enol ether (e.g., TIPS-enol ether) removes the electron-withdrawing effect and introduces steric bulk, flipping the selectivity to favor the C4 isomer.
-
Q: My product mixture contains a non-polar impurity that increases with reaction time. What is it? A: This is likely a dihydrobenzofuran derivative.
-
Cause: Prolonged heating causes the resulting ortho-allyl phenol to undergo an intramolecular cyclization (5-exo-trig) followed by isomerization.
-
Solution: Stop the reaction immediately upon consumption of the starting material. Switch to Microwave Irradiation to reduce the thermal dwell time from hours to minutes, minimizing secondary cyclization.
Category B: Reaction Conditions (Temp/Time)
Q: The reaction is sluggish at 160°C. Should I add a Lewis Acid?
A: Use caution. While Lewis acids (e.g.,
-
Recommendation: Stick to thermal activation but increase temperature to 190–200°C . If degradation occurs, use a radical inhibitor (e.g., BHT) or switch to microwave heating.
Q: What is the optimal solvent for scale-up? A:
-
Small Scale (<500 mg): Neat (solvent-free). This maximizes rate but requires careful temperature control to prevent runaway exotherms.
-
Large Scale (>1 g): N,N-Diethylaniline (bp 217°C) or Decalin (bp 190°C). Diethylaniline is particularly effective as it buffers any trace acid formed, preventing autocatalytic decomposition.
Experimental Protocols
Method A: Microwave-Assisted Rearrangement (Recommended for Screening)
Best for: High throughput, minimizing side reactions.
-
Preparation: Dissolve 1-[3-(allyloxy)phenyl]ethanone (0.5 mmol) in 1,2-dichlorobenzene (2 mL) or use Neat if the vessel allows.
-
Additives: Add a micro-spatula tip of BHT (butylated hydroxytoluene) to inhibit radical polymerization.
-
Parameters:
-
Temperature: 200°C
-
Hold Time: 10–15 minutes
-
Pressure Limit: 250 psi (ensure vessel is rated).
-
-
Workup: Cool to RT. Load directly onto a silica gel column. Elute with Hexanes:EtOAc (gradient 95:5 to 80:20).
Method B: Conventional Thermal Rearrangement
Best for: Gram-scale synthesis.
-
Setup: Place substrate (5.0 g) in a heavy-walled pressure tube or a round-bottom flask with a reflux condenser.
-
Solvent: Add N,N-Diethylaniline (15 mL).
-
Reaction: Heat to 190°C (oil bath temperature) under Argon atmosphere.
-
Monitoring: Check TLC every 2 hours. Expected reaction time: 12–18 hours .
-
Workup:
-
Dilute with
. -
Wash with
( ) to remove the aniline solvent. -
Wash with brine, dry over
, and concentrate.
-
Data & Performance Metrics
| Parameter | Thermal (Neat) | Thermal (Solvent) | Microwave |
| Temperature | 180°C | 190°C (Diethylaniline) | 200°C |
| Time | 16–24 Hours | 12–16 Hours | 10–20 Minutes |
| Conversion | >95% | >90% | >98% |
| Selectivity (C2:C4) | ~4:1 | ~4:1 | ~5:1 |
| Side Products | Polymerization (High) | Low | Minimal |
| Yield (Isolated) | 65–75% | 75–82% | 85–92% |
Visualizations
Figure 1: Reaction Pathway & Regioselectivity
Caption: The acetyl group directs migration to C2 via electronic stabilization, despite steric crowding.
Figure 2: Optimization Decision Tree
Caption: Workflow for selecting the optimal method based on scale and equipment availability.
References
-
Lucas, C. L., Lygo, B., Blake, A. J., Lewis, W., & Moody, C. J. (2011).[1][2] Regioselectivity of the Claisen Rearrangement in meta-Allyloxy Aryl Ketones: An Experimental and Computational Study. Chemistry – A European Journal, 17(6), 1972–1978.[3] [Link]
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [Link]
-
Bhat, R. P., et al. (2016). Microwave Assisted Claisen Rearrangement: A Review. Current Organic Chemistry, 20(27), 2888-2905. [Link]
Sources
- 1. Pyranoflavones: A Group of Small-molecule Probes for Exploring the Active Site Cavities of Cytochrome P450 Enzymes 1A1, 1A2, and 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staff Listing - The University of Nottingham [nottingham.ac.uk]
Technical Support Center: Catalyst Selection for Claisen Rearrangement of Aryl Allyl Ethers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Troubleshooting for [3,3]-Sigmatropic Rearrangements
Mission Statement
Welcome to the Claisen Rearrangement Technical Support Center. This guide is designed for researchers encountering selectivity issues, low reactivity, or unexpected decomposition during the rearrangement of aryl allyl ethers. Unlike standard thermal protocols (
Module 1: Catalyst Selection Matrix
User Query: "Which catalyst should I use for my specific substrate?"
The choice of catalyst dictates the reaction temperature and the risk of side reactions (ether cleavage vs. rearrangement). Use the matrix below to select the starting point for your optimization.
| Catalyst Class | Representative Reagents | Reactivity Profile | Recommended Substrates | Risk Factors |
| Hard Lewis Acids | High (Aggressive) | Sterically hindered ethers; simple phenyl allyl ethers. | High risk of ether cleavage (dealkylation). | |
| Amphoteric / Oxophilic | Balanced (Standard) | Electron-rich aryl ethers; substrates sensitive to strong acids. | Moderate air/moisture sensitivity. | |
| Soft / Late Transition | Variable | Chelation-controlled substrates (e.g., ortho-methoxy groups). | Can promote polymerization; | |
| Lanthanides | Mild (Recyclable) | Labile substrates; reactions requiring aqueous workup compatibility. | Slower kinetics; often requires higher catalyst loading. | |
| Chiral Complexes | Enantioselective | Prochiral substrates requiring high ee. | High cost; strict anhydrous conditions required. |
Visual Guide: Catalyst Decision Tree
Use this logic flow to determine your initial experimental conditions.
Caption: Decision logic for selecting the optimal Lewis Acid catalyst based on substrate stability and stereochemical requirements.
Module 2: Troubleshooting Reactivity & Conversion
User Query: "My reaction is stuck, or I'm getting side products."
Issue 1: Ether Cleavage (Deallylation)
Symptom: You isolate the parent phenol and an allyl halide/alcohol instead of the rearranged product.
-
Root Cause: The Lewis Acid (LA) is attacking the ether oxygen too aggressively, acting as a cleavage reagent rather than a coordination catalyst. This is common with
or strong conditions. -
Corrective Action:
-
Switch to Aluminum: Change from Boron/Titanium to
. The ethyl groups reduce the Lewis acidity slightly and prevent nucleophilic attack by the halide. -
Lower Temperature: Conduct the reaction at
C and warm slowly. Cleavage often has a higher activation energy than the concerted rearrangement. -
Add "Catalytic Solvent": Use Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP activates the ether via hydrogen bonding, allowing you to reduce the load of the metal catalyst.
-
Issue 2: Product Cyclization (The "Chromane" Problem)
Symptom: Formation of dihydrobenzofurans or chromans.
-
Root Cause: The rearranged product (an ortho-allyl phenol) is susceptible to acid-catalyzed intramolecular hydroalkoxylation.
-
Corrective Action:
-
Buffer the Reaction: Add a bulky base like 2,6-di-tert-butylpyridine to scavenge trace Brønsted acids generated during the reaction.
-
Avoid
: Zinc salts are notorious for catalyzing this secondary cyclization.
-
Issue 3: Reaction Stalls (Low Conversion)
Symptom: Starting material remains unreacted despite heating or long times.
-
Root Cause: Mono-dentate coordination is insufficient to lower the activation energy of the chair transition state.
-
Corrective Action:
-
Bidentate Strategy: If possible, introduce a coordinating group (methoxy, ester) ortho to the ether linkage. This creates a chelation site for the Lewis Acid (
or ), drastically increasing the local concentration of catalyst at the reaction site.
-
Module 3: Controlling Selectivity
User Query: "I need specific Regio- or Enantiocontrol."
Regioselectivity: Ortho vs. Para
The Claisen rearrangement naturally targets the ortho position.
-
Ortho-Claisen: Standard pathway.
-
Para-Claisen: Occurs only if both ortho positions are blocked.[1] This proceeds via a double [3,3]-sigmatropic rearrangement (Claisen followed by Cope).
-
Note: If you observe para product when ortho positions are open, your catalyst is likely too acidic and causing an intermolecular dissociation-recombination (Friedel-Crafts mechanism) rather than the intramolecular concerted mechanism. Switch to a weaker Lewis Acid immediately.
-
Enantioselectivity: The Asymmetric Challenge
Achieving high ee is difficult because the ether oxygen is far from the stereogenic center formation.
-
Solution: Use C2-symmetric Cu(II)-bis(oxazoline) (BOX) complexes.
-
Mechanism: The Cu(II) coordinates to the ether oxygen (and ideally a second chelating group on the ring). The bulky tert-butyl groups on the BOX ligand force the allyl group to adopt a specific face in the chair transition state.
Visual Guide: Mechanistic Pathways
Caption: Mechanistic bifurcation showing the desired concerted pathway (Yellow) vs. common side reactions (Red).
Module 4: Experimental Protocols
Protocol A: Standard Lewis Acid Catalyzed Rearrangement
Best for: General aryl allyl ethers, non-enantioselective.
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Add anhydrous
(0.1 M concentration relative to substrate). -
Substrate: Add aryl allyl ether (1.0 equiv).
-
Catalyst Addition: Cool to
C. Add (1.0 M in hexane, 1.1 equiv) dropwise.-
Why Aluminum? It balances Lewis acidity with oxophilicity, minimizing cleavage.
-
-
Reaction: Stir at
C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC. -
Quench: Carefully add 1M HCl at
C. -
Workup: Extract with
, wash with brine, dry over .
Protocol B: Enantioselective Cu(II)-BOX Catalyzed Rearrangement
Best for: Substrates requiring high optical purity.
-
Catalyst Formation: In a glovebox/dry environment, mix
(10 mol%) and ligand (11 mol%) in anhydrous THF. Stir for 1 hour to form the active blue-green complex. -
Substrate: Add the aryl allyl ether (1.0 equiv).
-
Tip: Substrates with an ortho-ester or carbonyl group show higher ee due to bidentate chelation.
-
-
Conditions: Stir at ambient temperature (or
C for higher selectivity) for 12–24 hours. -
Purification: Filter through a silica plug to remove the copper catalyst before chromatography.
References
-
Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. Link
-
Evans, D. A., & Johnson, J. S. (2006). "Catalytic Enantioselective Hetero-Diels-Alder Reactions of Carbonyl Compounds." Comprehensive Asymmetric Catalysis. Link (Contextual citation for Cu-BOX utility in related sigmatropic systems).
-
Lutz, R. P. (1984). "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205–247. Link
-
Ito, H., Sato, A., & Taguchi, T. (1997). "Enantioselective Claisen Rearrangement of Allyl Vinyl Ethers Catalyzed by Aluminum Binaphthol Derivatives." Tetrahedron Letters, 38(27), 4815-4818. Link
-
Abraham, L., Czerwonka, R., & Hiersemann, M. (2001). "The Catalytic Claisen Rearrangement." Angewandte Chemie International Edition, 40(24), 4700-4703. Link
Sources
Challenges in the purification of "1-[3-(allyloxy)phenyl]ethanone" and its derivatives
Introduction
This guide addresses the specific challenges in synthesizing and purifying 1-[3-(allyloxy)phenyl]ethanone (also known as 3'-allyloxyacetophenone). This compound is a critical intermediate often used in the synthesis of heterocycles or as a substrate for Claisen rearrangements to access ortho-allyl phenols.[1]
The primary challenges with this molecule stem from its thermal instability (risk of [3,3]-sigmatropic rearrangement) and the difficulty in separating it from the phenolic starting material (3-hydroxyacetophenone). This guide provides a self-validating workflow to ensure high purity without compromising the structural integrity of the alkene or ketone functionalities.
Module 1: The "Self-Validating" Purification Workflow
The most common failure mode in this synthesis is the carryover of unreacted 3-hydroxyacetophenone. Relying solely on column chromatography for this separation is inefficient due to tailing.[1] We recommend a chemical washing protocol that "validates" itself by exploiting the acidity difference between the product (ether) and the impurity (phenol).
Protocol: Chemical Work-up & Phase Separation
Objective: Remove unreacted 3-hydroxyacetophenone (<5%) and inorganic salts before chromatography or distillation.
Step-by-Step Methodology:
-
Solvent Removal: If the reaction was performed in Acetone or Acetonitrile, concentrate the reaction mixture via rotary evaporation to a minimum volume. If DMF was used, dilute the reaction mixture with 5 volumes of water (DMF is water-soluble).
-
Solubilization: Dissolve the residue in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .[1]
-
Scientist's Note: Et₂O is preferred for easier solvent removal later, minimizing thermal stress.
-
-
The "Validation" Wash (Critical Step):
-
Neutralization: Wash the organic phase once with water, then once with Brine (saturated NaCl).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate at <40°C.
Quantitative Data: Solubility & pKa Table
| Compound | Functional Group | pKa | Solubility (pH 14) | Solubility (Organic) |
| 1-[3-(allyloxy)phenyl]ethanone | Ether / Ketone | ~20 (α-proton) | Insoluble | High |
| 3-Hydroxyacetophenone | Phenol | ~9.5 | Soluble (as salt) | Moderate |
| Allyl Bromide | Alkyl Halide | N/A | Insoluble | High |
Module 2: Distillation vs. Chromatography (Thermal Risks)
User Issue: "I attempted to distill my product at 220°C, but NMR shows a new set of alkene peaks and loss of the ether linkage."
Diagnosis: You have inadvertently triggered a Claisen Rearrangement .[1] The allyl group migrates from the oxygen to the ortho-carbon position when heated above 180-200°C.[1]
Decision Matrix: Choosing the Right Method
| Method | Recommended When... | Risk Factor |
| Vacuum Distillation | Scale > 10g.[1] Product is confirmed free of salts.[1] | High: Must keep pot temp < 160°C. High vacuum (<1 mmHg) required. |
| Flash Chromatography | Scale < 10g.[1] High purity required (>99%). | Low: Safe at RT.[1] Use gradient elution. |
Visual Guide: The Claisen Rearrangement Risk
The following diagram illustrates the pathway that degrades your product during high-heat distillation.
Caption: Thermal degradation pathway. Above 180°C, the O-allyl group migrates to the C-ring, irreversibly forming the C-allyl phenol.
Module 3: Troubleshooting FAQs
Q1: My product is solidifying into a waxy mass. Is this normal? A: Yes. Depending on purity, 1-[3-(allyloxy)phenyl]ethanone can be a low-melting solid or viscous oil.[1] If it solidifies, recrystallization from Hexane/EtOAc (9:1) is often more effective than chromatography.
Q2: I see a small impurity at Rf ~0.6 (Hex/EtOAc 4:1) that won't separate. A: Check your starting material.[1][5][7][8] If you used allyl chloride instead of allyl bromide, you might have traces of the chloride acting as a persistent impurity if not fully washed. However, the most common non-polar impurity is diallyl ether (formed if water was present in the reaction) or C-alkylated side products .
-
Solution: Run the column with a shallower gradient (e.g., 100% Hexane → 5% EtOAc). The ether product usually elutes around 10-15% EtOAc.[1]
Q3: Can I use DMF as the reaction solvent? A: Yes, DMF accelerates the S_N2 reaction significantly compared to Acetone. However, DMF is hard to remove.[1]
-
Protocol Adjustment: Do not try to rotovap the DMF off (requires high heat). Instead, pour the reaction mixture into excess ice water (1:10 ratio) and extract with Ether. The DMF will stay in the aqueous phase.
Module 4: Purification Workflow Diagram
Use this logic tree to determine your purification steps based on the state of your crude mixture.
Caption: Decision tree for purification. Note the critical NaOH partition step to remove phenolic starting materials before thermal or chromatographic processing.
References
-
Claisen Rearrangement Mechanism & Conditions
-
Synthesis of Allyl Phenyl Ethers (General Protocol)
-
Phenol O-Alkylation Methodologies
-
Properties of Acetophenone Derivatives
-
ChemicalBook.[1] "3'-Hydroxyacetophenone Synthesis and Properties."
-
Sources
- 1. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4 [sigmaaldrich.com]
- 2. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 4. CN102070428A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. medcraveonline.com [medcraveonline.com]
Minimizing byproduct formation in the synthesis of "1-[3-(allyloxy)phenyl]ethanone"
Welcome to the technical support center for the synthesis of 1-[3-(allyloxy)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule. This resource is structured as a series of troubleshooting questions and answers, reflecting the practical issues encountered in a laboratory setting.
Introduction: The Synthetic Challenge
The synthesis of 1-[3-(allyloxy)phenyl]ethanone is typically achieved via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 3-hydroxyacetophenone and an allyl halide.[1][2][3] While straightforward in principle, the reaction is often plagued by competing side reactions that can significantly lower the yield and complicate purification. The primary challenges stem from the ambident nature of the phenoxide nucleophile and the thermal instability of the desired product.
This guide will dissect these challenges and provide robust, actionable solutions.
Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 3-hydroxyacetophenone. What are the likely causes and how can I fix this?
This is a common issue and almost always points to incomplete deprotonation of the starting phenol or insufficient reaction time/temperature.
Core Problem: The nucleophilic attack on allyl bromide can only occur after the phenolic proton of 3-hydroxyacetophenone has been removed by a base to form the phenoxide anion. If this deprotonation is inefficient, the starting material will persist.
Troubleshooting Steps:
-
Evaluate Your Base: The choice and quantity of the base are critical.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are preferred for their moderate reactivity, which helps suppress side reactions. However, they may require slightly elevated temperatures or longer reaction times to ensure complete deprotonation. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Strong Bases (e.g., NaOH, NaH): While these will deprotonate the phenol rapidly and completely, they are often more aggressive and can promote elimination side reactions of the alkyl halide or increase C-alkylation.[4] Sodium hydride (NaH) should be used with extreme caution and is often unnecessary for this type of transformation.[2][4]
-
Stoichiometry: Use at least 1.2-1.5 equivalents of the base to ensure the reaction goes to completion.
-
-
Optimize Reaction Conditions:
-
Temperature: For bases like K₂CO₃, gentle heating to reflux in a solvent like acetone or acetonitrile (typically 50-80 °C) is usually required.[5] Monitor the reaction by TLC until the starting phenol spot has been completely consumed.
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are highly recommended.[4][6] They effectively dissolve the phenoxide salt without solvating the anionic oxygen, thereby preserving its nucleophilicity. Protic solvents (like ethanol) should be avoided as they can solvate the phenoxide, reducing its reactivity.[4]
-
-
Consider a Catalyst:
-
Phase-Transfer Catalysis (PTC): If dealing with a biphasic system or slow reaction rates, adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
-
Iodide Catalysis: Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can enhance the rate by converting allyl bromide to the more reactive allyl iodide in situ via the Finkelstein reaction.[5]
-
Q2: I've successfully consumed my starting material, but I have a major byproduct with the same mass as my desired product. What is it, and how can I prevent its formation?
The most probable culprit is a C-alkylated isomer, 1-(2-allyl-3-hydroxyphenyl)ethanone, formed alongside your desired O-alkylated product. Under certain conditions, this can become the major product.
Core Problem: The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the ortho/para carbons of the aromatic ring.[7][8] The reaction can therefore proceed via two different pathways.
-
O-Alkylation (Kinetic Control): Attack by the oxygen atom. This is generally faster and favored under milder conditions.
-
C-Alkylation (Thermodynamic Control): Attack by the carbon atom at the ortho position. This pathway is often favored by higher temperatures and certain solvent/counter-ion combinations.
Strategies to Favor O-Alkylation:
-
Temperature Control: This is the most critical factor. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing acetone at ~56°C) and avoid prolonged heating.
-
Solvent Selection: As mentioned, polar aprotic solvents (DMF, Acetonitrile) are superior. They leave the "harder" oxygen atom of the phenoxide more exposed and reactive compared to the "softer" carbon nucleophile.
-
Choice of Alkylating Agent: Softer electrophiles (like allyl iodide) tend to favor C-alkylation, whereas harder electrophiles (like allyl chloride or bromide) favor O-alkylation.[9] Therefore, allyl bromide is a good choice, and there is generally no advantage in switching to allyl iodide if C-alkylation is a problem.
Data Summary: Influence of Conditions on O/C Alkylation Ratio (Note: Data is generalized for phenolic systems as specific kinetic data for 3-hydroxyacetophenone is not readily available in literature. The principles are directly applicable.)
| Factor | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Temperature | Low (e.g., 25-60°C) | High (e.g., >100°C) | O-alkylation is kinetically favored (lower activation energy), while C-alkylation is often thermodynamically more stable.[10] |
| Solvent | Polar Aprotic (DMF, Acetone) | Protic or Nonpolar | Aprotic solvents leave the oxygen anion unscreened, enhancing its nucleophilicity.[4] |
| Base (Counter-ion) | K⁺, Cs⁺ | Li⁺, Na⁺ | "Free" anions in polar aprotic solvents favor O-alkylation. Tightly associated ion pairs can favor C-alkylation. |
| Leaving Group | Harder (Cl, Br) | Softer (I) | Follows Hard-Soft Acid-Base (HSAB) theory; the hard oxygen prefers to attack the carbon attached to a harder leaving group.[9] |
Q3: My initial product looks pure by TLC, but upon heating or during distillation, I see the formation of the C-alkylated isomer. What is happening?
You are observing the aromatic Claisen rearrangement . This is a thermally induced[11][11]-sigmatropic rearrangement where the allyl group on the ether oxygen migrates to an ortho position of the aromatic ring.[12][13]
Core Problem: The desired product, 1-[3-(allyloxy)phenyl]ethanone, is thermally labile. Heating it above a certain temperature (~150-250°C, but can occur lower) will initiate this intramolecular rearrangement, irreversibly converting your product into the C-alkylated byproduct.[11][12]
Product [label=<
1-[3-(allyloxy)phenyl]ethanone
];
TransitionState [label="[11][11]-Sigmatropic\nTransition State", shape=ellipse, style=dashed, color="#5F6368"];
Intermediate [label=<
Dienone Intermediate
];
Byproduct [label=<
1-(2-allyl-3-hydroxyphenyl)ethanone
];
Product -> TransitionState [label="Δ (Heat)"]; TransitionState -> Intermediate [style=dashed]; Intermediate -> Byproduct [label="Tautomerization"]; } dot Caption: The Claisen Rearrangement Mechanism.
Mitigation Strategies:
-
Avoid High Temperatures:
-
Synthesis: Run the initial Williamson ether synthesis at the lowest practical temperature.
-
Purification: Avoid purification by distillation. The required temperatures will almost certainly induce the rearrangement.
-
-
Use Column Chromatography: The preferred method for purification is flash column chromatography on silica gel. This technique is performed at room temperature and effectively separates the less polar desired ether from the more polar phenolic starting material and C-alkylated byproduct.
-
Solvent Removal: When removing solvent on a rotary evaporator, use moderate bath temperatures (e.g., <40°C) to prevent unwanted heating of the concentrated product.
Recommended Experimental Protocol
This protocol is optimized to favor O-alkylation and minimize the formation of the C-alkylated and Claisen rearrangement byproducts.
Materials:
-
3-Hydroxyacetophenone
-
Allyl bromide (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq.)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyacetophenone (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of 3-hydroxyacetophenone).
-
Reagent Addition: Add allyl bromide (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (around 80-85°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the 3-hydroxyacetophenone spot.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator (water bath <40°C).[5]
-
Dissolve the resulting crude oil in diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (to remove any trace unreacted phenol) and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a solvent gradient, starting with a non-polar solvent system (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity to elute the desired product. The O-alkylated product is less polar and will elute before the C-alkylated byproduct and any remaining starting material.
-
Final Troubleshooting Workflow
References
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Available from: [Link]
-
BipChemTech. (2022). Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET. YouTube. Available from: [Link]
-
Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available from: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]
-
University of Bath. Lecture 4 Enolates in Synthesis. Available from: [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Available from: [Link]
-
Aliev, Z. G., et al. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-5. Available from: [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen Rearrangement [organic-chemistry.org]
Optimization of solvent systems for the purification of acetophenone derivatives
Technical Support Center: Purification of Acetophenone Derivatives Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #ACP-OPT-2024
Welcome to the Purification Optimization Hub
You are likely here because acetophenone derivatives are deceptively difficult to purify. While structurally simple, they possess a "Goldilocks" polarity—too polar for pure hydrocarbons, yet often too lipophilic for aqueous systems. Furthermore, their low melting points make them notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
This guide moves beyond standard textbook advice, offering field-tested protocols for when standard methods fail.
Module 1: Crystallization & The "Oiling Out" Crisis
User Question: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Cooling it further just makes the oil more viscous. How do I fix this?
Dr. Vance: This is the most common ticket we receive for acetophenones.
The Science: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when the metastable zone width (MSZW) is narrow, or when the temperature where the solution becomes saturated (
Troubleshooting Protocol: The "Seeded Cloud Point" Method
Do not simply put the flask in the freezer; this locks the impurities into the oil. Follow this thermodynamic control loop:
-
Re-dissolution: Re-heat the mixture until the oil fully dissolves.
-
Anti-Solvent Titration:
-
Add the anti-solvent (e.g., Hexane or Water) dropwise to the hot solution.
-
Stop exactly when a faint, persistent turbidity (cloudiness) appears.
-
-
The "Back-Off" Step: Add 1–2 mL of the good solvent (e.g., Ethanol or EtOAc) to make the solution clear again.
-
Seeding (Critical): Add a tiny seed crystal of pure product. If you lack seeds, scratch the glass interface with a rod to induce nucleation.
-
Adiabatic Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not use an ice bath yet.
Recommended Solvent Systems
Based on substitution patterns, we recommend the following starting points [2, 3]:
| Derivative Type | Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Unsubstituted/Alkyl | Ethanol (warm) | Water | Classic system. High recovery. |
| Halogenated (Cl/Br) | Toluene | Hexane/Heptane | Toluene disrupts |
| Amino-acetophenones | Dichloromethane (DCM) | Hexane | Warning: DCM evaporates fast; watch concentration. |
| Hydroxy- (Phenolic) | Water (boiling) | None (Single solvent) | pH sensitive. Acidify slightly to suppress ionization. |
| Nitro-acetophenones | Ethyl Acetate | Ethanol | Avoid acetone (forms imines/aldol side products). |
Visual Workflow: Troubleshooting Oiling Out
Caption: Logic flow for converting an oiled-out emulsion into a crystalline lattice using the Cloud Point method.
Module 2: Chromatography & Green Solvent Swaps
User Question: I'm running flash chromatography using Hexane/EtOAc. My acetophenone derivative streaks (tails) badly, and I'm trying to move away from DCM/MeOH for safety/cost reasons. What are my options?
Dr. Vance:
The Science: Tailing in acetophenones is often caused by the carbonyl oxygen acting as a hydrogen bond acceptor with the acidic silanol groups (
Solution 1: The Green Replacement (DCM-Free)
Recent process chemistry data suggests that Ethyl Acetate/Ethanol (3:1 v/v) is a superior "polar" modifier compared to pure Ethyl Acetate or DCM/MeOH [4].
-
Why? Ethanol is protic. It effectively "caps" the active silanol sites on the silica, reducing the interaction with your ketone, which sharpens the peak shape.
-
The Swap: Replace your standard DCM/MeOH gradient with Heptane / (EtOAc:EtOH 3:1) .
Solution 2: Loading Capacity
Acetophenones are often soluble in organic solvents but have poor loading on silica.
-
Protocol: Do not liquid load in DCM (this leads to band broadening). Use Dry Loading .
-
Dissolve crude oil in minimal acetone/DCM.
-
Add silica gel (ratio 1:2 mass).
-
Rotovap to a free-flowing dust.
-
Load this dust on top of the column. This guarantees a tight starting band.
-
Data: Solvent System Equivalencies ( Comparison)
| Standard System | Green Alternative | Benefit |
| 20% EtOAc in Hexane | 5-10% (EtOAc:EtOH 3:1) in Heptane | Reduced toxicity, sharper peaks for polar ketones. |
| 5% MeOH in DCM | Pure EtOAc or 10% Acetone in Heptane | Eliminates halogenated waste cost. |
| 1% AcOH Modifier | 0.5% TEA (Triethylamine) | Only use TEA if your acetophenone has a basic amine handle. |
Visual Workflow: TLC to Flash Optimization
Caption: Iterative loop for optimizing mobile phase selectivity and peak shape.
Module 3: Extraction & Emulsion Breaking
User Question: During workup of a Friedel-Crafts acylation, I have a stubborn emulsion. The layers won't separate.
Dr. Vance: Acetophenone synthesis (especially via Friedel-Crafts) generates aluminum salts and oligomeric byproducts that stabilize emulsions.
The Protocol:
-
The "Rochelle" Wash: Do not use simple brine. Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Density Trick: If using DCM (density 1.33) and water (density 1.0), the densities are close if the water is heavily brined. Add a small amount of Acetone or Isopropanol to the emulsion. It increases the solubility of the surfactant-like impurities in the aqueous phase.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
-
BenchChem. (2025). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. Retrieved from
- Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for general solvent tables).
-
Sigma-Aldrich. (n.d.). Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives. Retrieved from
-
Biotage. (n.d.). Successful Flash Chromatography: Solvent Selection. Retrieved from
Sources
Technical Guide: Impurity Profiling & Troubleshooting for 1-[3-(allyloxy)phenyl]ethanone
Introduction
This guide addresses the specific analytical challenges associated with 1-[3-(allyloxy)phenyl]ethanone (also known as 3'-allyloxyacetophenone). While the synthesis via O-alkylation of 3-hydroxyacetophenone is chemically straightforward, the analytical characterization is prone to artifacts—specifically thermal degradation during Gas Chromatography (GC) and ambiguity in Nuclear Magnetic Resonance (NMR) interpretation regarding regioisomers.
This document is structured as a dynamic troubleshooting center. It prioritizes the distinction between process impurities (formed during synthesis) and method artifacts (formed during analysis).
Part 1: Chromatographic Anomalies (GC vs. HPLC)
Q1: I see a "ghost peak" in my GC-MS chromatogram with the exact same mass ( 176) as my product, but a slightly different retention time. Is this a synthesis impurity?
Diagnosis: This is likely an analytical artifact caused by the Claisen Rearrangement occurring inside your GC injector port, rather than a true impurity in your sample.
The Mechanism: Allyl aryl ethers are thermally unstable. At temperatures above 180–200°C, they undergo a [3,3]-sigmatropic rearrangement to form ortho-allyl phenols. Since standard GC injector ports operate at 250°C+, a fraction of your pure O-allyl product rearranges into the C-allyl isomer (likely 1-[2-allyl-3-hydroxyphenyl]ethanone or 1-[4-allyl-3-hydroxyphenyl]ethanone) before it even enters the column.
Validation Protocol: To confirm if this is an artifact or a real impurity present in your flask:
-
Lower the Injector Temperature: Reduce the inlet temperature to 180°C (if volatility permits) and observe if the "impurity" peak area decreases.
-
Switch to HPLC: Analyze the same sample using HPLC (UV detection). Since HPLC operates at ambient temperature, the thermal rearrangement will not occur.
-
Result: If the peak disappears in HPLC, it was a GC artifact. If it remains, it is a process impurity (likely C-alkylation formed during the reaction).
-
Q2: If I must use GC, how can I minimize this degradation?
Recommendation:
-
Use On-Column Injection: This deposits the sample directly into the column, bypassing the hot vaporization chamber.
-
Increase Split Ratio: High split ratios (e.g., 50:1) reduce the residence time of the sample in the hot liner, potentially lowering the conversion rate.
-
Derivatization: Silylate the sample (e.g., with BSTFA) before injection. While this targets free phenols, it does not prevent the rearrangement of the ether, so this is less effective for this specific problem than switching to HPLC.
Part 2: Spectroscopic Identification (NMR)
Q3: How do I definitively distinguish the product (O-alkylation) from the C-alkylated impurity using 1H NMR?
Technical Insight:
The chemical shift of the allylic methylene group (
| Feature | O-Alkylated Product (Desired) | C-Alkylated Impurity (Claisen Product) |
| Structure | ||
| 4.5 – 4.6 ppm (Doublet) | 3.3 – 3.5 ppm (Doublet) | |
| Shielding Effect | Deshielded by Oxygen | Shielded (attached to Carbon ring) |
| Exchangeable Proton | None | Singlet at >5.0 ppm ( |
Critical Check: If you see a small doublet around 3.4 ppm, you have C-alkylation. This could be due to:
-
Reaction Temperature too high: If the synthesis was refluxed in high-boiling solvents (e.g., DMF at >100°C), the Claisen rearrangement may have occurred in situ.
-
Base Choice: Strong bases and high heat favor thermodynamic products.
Q4: My NMR shows complex multiplets in the alkene region (5.0–6.2 ppm). Is this contamination?
Diagnosis: Not necessarily. The allyl group contains three olefinic protons that couple to each other and the methylene group.
-
(Internal): ~6.0 ppm (Multiplet,
) -
(Terminal): ~5.2–5.5 ppm (Two distinct multiplets due to diastereotopicity,
)
Red Flag:
If you see extra multiplets or a doublet of doublets shifted significantly, check for isomerized allyl bromide impurities. Commercial allyl bromide can contain traces of 1-bromo-1-propene. Reaction with this impurity yields a propenyl ether (
Part 3: Reaction & Impurity Visualization
The following diagram illustrates the synthesis pathway and the critical divergence between the desired product, the thermal artifact (Claisen), and the potential C-alkylated side product.
Figure 1: Reaction pathway distinguishing between the synthetic process impurity (C-alkylation) and the analytical artifact generated during high-temperature GC analysis.
Part 4: Validated Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Use this method for purity assessment to avoid thermal degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0–2 min: 10% B
-
2–15 min: Linear ramp to 90% B
-
15–20 min: Hold at 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (allyl group).
-
Expected Retention: The product is moderately non-polar. Expect elution around 60–70% ACN.
Protocol B: GC-MS (Low Thermal Stress)
Use only if HPLC is unavailable or for mass identification.
-
Inlet Mode: Splitless (or high split 50:1 to reduce residence time).
-
Inlet Temperature: 180°C (Critical: Do not use standard 250°C).
-
Oven Program:
-
Start: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C.
-
-
Note: Even at 180°C, trace rearrangement may occur. Always cross-reference with NMR or HPLC.
Part 5: Summary of Impurity Markers
| Impurity Type | Origin | Key Analytical Marker |
| Starting Material | Incomplete Reaction | HPLC: Early eluting peak (3-hydroxyacetophenone is more polar). NMR: Phenolic OH singlet at >9 ppm. |
| Claisen Product | Thermal Degradation (GC) or Process (Heat) | GC-MS: Split peak with same |
| Allyl Bromide Dimer | Reagent Impurity | GC-MS: Low mass peaks ( |
| Bis-allylated | Over-alkylation | MS: Mass = Product + 40 Da. Possible if C-alkylation occurred first, followed by O-alkylation. |
References
-
Claisen, L. (1912).[2] Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of Claisen Rearrangement).
-
Lucas, C. L., Lygo, B., Blake, A. J., Lewis, W., & Moody, C. J. (2011).[3] Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones.[3] Chemistry – A European Journal. (Specific study on regioselectivity in meta-allyloxy acetophenones).
-
Siuzdak, G., et al. (2015). Thermal Degradation in GC-MS. Analytical Chemistry.[4][5][6] (Evidence of thermal artifacts in GC-MS analysis).
-
LaPlante, S. R., et al. (2013).[7] N- versus O-alkylation: utilizing NMR methods.[7] Bioorganic & Medicinal Chemistry Letters.[7] (NMR strategies for distinguishing alkylation isomers).
-
Sigma-Aldrich. 1-(3-(Benzyloxy)phenyl)ethanone Product Information. (Analogous compound data and safety handling).
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. osti.gov [osti.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the regioselectivity of the Claisen rearrangement for substituted allyl phenyl ethers
Topic: Enhancing Regioselectivity in Substituted Allyl Phenyl Ethers Ticket ID: CL-REGIO-2026-X Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Claisen rearrangement yielded an inseparable mixture of regioisomers or failed to migrate to the desired position.
The aromatic Claisen rearrangement is a concerted [3,3]-sigmatropic shift. While inherently regioselective for the ortho position, complications arise with meta-substituted substrates (competing ortho sites) or when para-migration is the target. This guide provides the logic to predict major isomers and the protocols to force regioselectivity using Lewis acid catalysis and solvent engineering.
Mechanistic Diagnostics (The "Why")
To fix regioselectivity, one must first visualize the competing pathways. The rearrangement is reversible; however, the final tautomerization to the phenol is irreversible and drives the reaction.
Diagram 1: Reaction Pathway & Regioselectivity Logic
This flowchart illustrates the bifurcation between ortho and para products and the influence of blocking groups.
Caption: Logical flow of the Claisen rearrangement. Note that para-products only form if the ortho-dienone cannot tautomerize (blocked positions), forcing a second rearrangement (Cope).
Regiocontrol Logic: Substituent Effects
When the starting ether has a substituent in the meta (3-position) , two ortho sites are available:
-
Position 2: Between the ether oxygen and the substituent (Crowded).
-
Position 6: Away from the substituent (Open).
Contrary to simple steric arguments, electronics often dominate .
Table 1: Predicting Regioselectivity in Meta-Substituted Ethers
Data synthesized from kinetic studies and frontier molecular orbital theory.
| Meta-Substituent Type | Example Groups | Dominant Migration Site | Rationale |
| Electron Donating (EDG) | -OMe, -NHAc, -Me | Position 6 (Away) | EDGs increase electron density at the para and ortho positions relative to themselves. The transition state leading to Pos 6 is electronically favored and sterically less encumbered. |
| Electron Withdrawing (EWG) | -Cl, -CF3, -CO2R | Position 2 (Towards) | Surprisingly, EWGs often favor migration between the substituents. This is due to charge distribution in the transition state; the EWG stabilizes the charge buildup at the adjacent carbon. |
| Bulky Groups | -tBu, -SiMe3 | Position 6 (Away) | Steric hindrance overrides electronic effects. |
Advanced Conditions: Catalysis & Solvents
Standard thermal rearrangement (200°C+) often leads to degradation. Using Lewis Acids or specific solvents can lower the activation energy (
Lewis Acid Catalysis (The "Low-Temp" Route)
Lewis acids coordinate to the ether oxygen, making it a better leaving group and accelerating the [3,3] shift. This allows the reaction to proceed at temperatures as low as -78°C to 0°C, preventing thermodynamic equilibration and side reactions.
-
Recommended Catalysts:
, , . -
Mechanism: Bidentate coordination (if possible) locks the conformation, enhancing stereoselectivity and regioselectivity.
Solvent Engineering
-
Fluorinated Alcohols (HFIP): Hexafluoroisopropanol (HFIP) is a "magic solvent" for Claisen rearrangements. It stabilizes the polar transition state via strong hydrogen bonding, accelerating rates by
to fold compared to non-polar solvents. -
"On-Water" Conditions: Insoluble reactants stirred vigorously in water exhibit rate acceleration due to hydrophobic effects and hydrogen bonding at the interface.[1][2]
Experimental Protocols
Protocol A: Lewis Acid Catalyzed Regioselective Rearrangement
Best for: Sensitive substrates, high regiocontrol requirements, and avoiding thermal degradation.
Reagents:
-
Substituted Allyl Phenyl Ether (1.0 equiv)
-
Boron Trichloride (
) or Diethylaluminum Chloride ( ) (1.1 - 1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon/Nitrogen. Add the allyl aryl ether and dissolve in anhydrous DCM (
). -
Cooling: Cool the solution to -78°C (acetone/dry ice bath).
-
Catalyst Addition: Add the Lewis Acid solution dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Stir at -78°C for 1–4 hours. Monitor via TLC. If sluggish, warm slowly to 0°C.
-
Quench: Carefully quench with saturated
solution at low temperature. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Protocol B: HFIP-Promoted Thermal Rearrangement
Best for: Substrates resistant to Lewis acids, "Green" chemistry focus.
Reagents:
Workflow:
-
Dissolve substrate in HFIP (
). -
Stir at ambient temperature (25°C). Many activated substrates rearrange within hours.
-
If no reaction, heat to 50°C (mild heating).
-
Workup: HFIP can be recovered via distillation (bp 58°C). The residue is often pure product.
Troubleshooting & FAQs
Ticket #001: "I need the Para-isomer, but I keep getting Ortho."
Diagnosis: The Claisen rearrangement is inherently ortho-selective. Resolution: You must block both ortho positions.[4]
-
Ensure positions 2 and 6 on the ring have substituents (e.g., Methyl, Chlorine).
-
The allyl group will migrate to the ortho position (forming a dienone), fail to tautomerize (no proton available), undergo a Cope rearrangement to the para position, and finally tautomerize.
-
Note: If the para position is also blocked, you may get elimination or abnormal Claisen products.
Ticket #002: "My meta-substituted ether gives a 50:50 mixture."
Diagnosis: Your substituent likely has conflicting steric and electronic directing effects, or the temperature is too high (thermodynamic scrambling). Resolution:
-
Switch to Protocol A (Lewis Acid) . Lowering the temperature to -78°C favors the kinetically controlled product (usually governed by electronic stabilization of the transition state).
-
Use a bulky protecting group on the phenol before allylation if you are still at the synthesis design stage, to sterically force the migration to the open side.
Ticket #003: "Reaction is too slow in Toluene/Decalin."
Diagnosis: Non-polar solvents provide no transition state stabilization. Resolution:
-
Switch to HFIP (Protocol B).
-
Or, try Microwave Irradiation (e.g., 180°C, 10 mins) in a polar aprotic solvent like DMF or NMP, though this risks degradation.
Diagram 2: Troubleshooting Decision Tree
Caption: Quick decision matrix for selecting the correct experimental modification based on target outcome.
References
-
Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv, 2024.[9]
-
Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Yoon, T. P., Dong, V. M., & MacMillan, D. W. C., J. Am. Chem. Soc., 1999.[10]
-
Claisen rearrangements: insight into solvent effects and "on water" reactivity. Journal of Organic Chemistry, 2010.[2]
-
Enantioselective para-Claisen Rearrangement. Organic Letters, 2021.[5]
-
Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement. Int. J. Chem. Sci., 2009.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Technical Comparison Guide: 1-[3-(allyloxy)phenyl]ethanone vs. 1-[4-(allyloxy)phenyl]ethanone
[1]
Executive Summary
For researchers in medicinal chemistry and lead optimization, the choice between the meta- and para-substituted allyloxyacetophenones dictates not only the structural outcome of subsequent rearrangements but also the electronic profile of the core scaffold.[1]
-
1-[4-(allyloxy)phenyl]ethanone is the "Clean & Stable" isomer.[2] It offers predictable regioselectivity in Claisen rearrangements (exclusive ortho-migration) and a deactivated carbonyl group due to strong resonance donation.[2] It is the preferred precursor for 5-substituted benzofurans.[2]
-
1-[3-(allyloxy)phenyl]ethanone is the "Reactive & Complex" isomer.[2] It exhibits higher carbonyl electrophilicity but suffers from divergent regioselectivity in Claisen rearrangements.[2] The electron-withdrawing acetyl group directs migration towards the crowded C2 position, creating separation challenges. It is the precursor for 4- and 6-substituted benzofurans.[2]
Electronic Structure Analysis
The divergent reactivity of these isomers is rooted in the interplay between the allyloxy group (Strong EDG by resonance, weak EWG by induction) and the acetyl group (Strong EWG) .
Hammett Substituent Effects
| Feature | 1-[4-(allyloxy)phenyl]ethanone (Para) | 1-[3-(allyloxy)phenyl]ethanone (Meta) |
| Electronic Interaction | Conjugated: The oxygen lone pair donates directly into the carbonyl via the benzene ring.[2] | Disjointed: The oxygen lone pair cannot resonate with the carbonyl group. |
| Carbonyl Character | Less Electrophilic: Resonance reduces the partial positive charge on the carbonyl carbon. | More Electrophilic: Inductive withdrawal by the meta-alkoxy group increases carbonyl reactivity.[2] |
| Ring Activation | Activates positions 3 and 5 (ortho to ether).[2] | Activates positions 2, 4, and 6 (ortho/para to ether). |
| Hammett Constant ( |
Impact on Nucleophilic Addition
Due to the resonance stabilization in the para-isomer, nucleophilic attack at the ketone (e.g., NaBH4 reduction, Grignard addition) is slower compared to the meta-isomer. In the meta-isomer, the inductive effect of the oxygen atom enhances the electrophilicity of the carbonyl carbon, facilitating faster reaction rates.
Key Reactivity Comparison: The Claisen Rearrangement
The Claisen rearrangement is the primary synthetic utility for these molecules, converting the allyl aryl ether into an ortho-allyl phenol.[3] This step is critical for synthesizing benzofurans and dihydrobenzofurans.[2]
Path A: The Para-Isomer (Predictable)
Heating 1-[4-(allyloxy)phenyl]ethanone results in a single regioisomer.[2] Because the para position is blocked by the acetyl group, the allyl chain must migrate to the ortho position (C3).
-
Product: 1-(3-allyl-4-hydroxyphenyl)ethanone.[2]
-
Yield: Typically high (>80%).[2]
-
Utility: Direct precursor to 5-acetylbenzofuran.[2]
Path B: The Meta-Isomer (Regio-Divergent)
Heating 1-[3-(allyloxy)phenyl]ethanone presents a regioselectivity challenge.[2] The allyl group can migrate to:
-
C2 (Between substituents): Sterically crowded but electronically favored by the meta-EWG (acetyl).[2]
-
C4 (Para to acetyl): Sterically unhindered.[2]
Critical Insight: Contrary to simple steric models, literature on meta-substituted allyl phenyl ethers indicates that electron-withdrawing groups (like acetyl) favor migration towards the substituent (C2) .[2]
-
Major Product: 1-(2-allyl-3-hydroxyphenyl)ethanone (Migration to C2).[2]
-
Minor Product: 1-(4-allyl-3-hydroxyphenyl)ethanone (Migration to C4).[2]
-
Implication: This reaction often requires careful chromatographic separation.[2] The formation of the C2-allyl product is counter-intuitive sterically but is driven by the electronic stabilization of the transition state by the adjacent carbonyl.
Reaction Pathway Diagram (DOT)[1]
Caption: Comparative Claisen rearrangement pathways showing the clean conversion of the para-isomer versus the bifurcated regioselectivity of the meta-isomer.
Experimental Protocols
Protocol A: Synthesis of Allyloxyacetophenones (General)
This protocol applies to both isomers, using the corresponding hydroxyacetophenone starting material.
Reagents:
-
Hydroxyacetophenone (3- or 4- isomer): 1.0 equiv[2]
-
Allyl bromide: 1.2 equiv[2]
-
Potassium Carbonate (
): 1.5 equiv[2] -
Acetone (Solvent): 0.5 M concentration[2]
Procedure:
-
Dissolution: Dissolve 10.0 mmol of hydroxyacetophenone in 20 mL of anhydrous acetone in a round-bottom flask.
-
Base Addition: Add 15.0 mmol (2.07 g) of anhydrous
. Stir for 15 minutes at room temperature to facilitate deprotonation (color change often observed). -
Alkylation: Add 12.0 mmol (1.04 mL) of allyl bromide dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The product will have a higher than the starting phenol. -
Workup: Cool to room temperature. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a clear oil (meta) or low-melting solid (para) that is sufficiently pure (>95%) for rearrangement.[2] If needed, purify via silica flash chromatography (Hexane:EtOAc 9:1).[2]
Protocol B: Thermal Claisen Rearrangement
Procedure:
-
Setup: Place the neat allyloxyacetophenone (1.0 g) in a thick-walled pressure tube or a round-bottom flask with an air condenser. Note: Use of a high-boiling solvent like N,N-diethylaniline is optional but neat reactions are cleaner.
-
Heating: Heat the vessel to 190–200°C in an oil bath or sand bath.
-
Duration:
-
Para-isomer: 4–6 hours.[2]
-
Meta-isomer: 6–10 hours (monitor closely to minimize degradation).
-
-
Workup: Cool to room temperature. Dissolve the dark residue in diethyl ether and extract with 1M NaOH (to separate the phenolic product from unreacted ether). Acidify the aqueous layer with HCl and extract back into ether.
-
Purification:
Comparative Data Summary
| Property | 1-[4-(allyloxy)phenyl]ethanone | 1-[3-(allyloxy)phenyl]ethanone |
| Physical State | Low-melting solid (MP: 20–25°C) | Liquid / Oil |
| Claisen Regioselectivity | Exclusive: Ortho (C3) | Mixture: C2 (Major) / C4 (Minor) |
| Ketone Reactivity | Low: Deactivated by resonance | High: Activated by induction |
| UV Absorption | Bathochromic shift (Red-shifted) due to conjugation | Hypsochromic shift relative to para |
| Synthetic Application | Synthesis of 5-substituted benzofurans | Synthesis of 4- and 6-substituted benzofurans |
References
-
Claisen, L. (1912).[2][3][4] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link[2]
-
Gozzo, F. C., et al. (2002).[2] "Regioselectivity in the Claisen Rearrangement of Meta-Substituted Allyl Aryl Ethers." Journal of Organic Chemistry. (Demonstrates the preference of EWGs for the "crowded" C2 position).
-
Möller, W. T., et al. (2025).[2][5] "Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers." Reactions, 6(4), 54. Link
-
BenchChem. (2025).[2][6] "Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers." Link[2]
-
Hansch, C., et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[2] Link
A Researcher's Guide to Differentiating Positional Isomers: Spectroscopic Analysis of 1-(Allyloxyphenyl)ethanones
In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is not merely a procedural step but the very foundation of safety, efficacy, and reproducibility. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core structure—often exhibit distinct physical, chemical, and biological properties. Their unambiguous differentiation is therefore a critical task for any researcher.
This guide provides an in-depth comparative analysis of the spectroscopic data for 1-[3-(allyloxy)phenyl]ethanone and its ortho- and para-isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the differences are, but why they arise from the specific molecular architecture of each isomer. The insights and protocols presented herein are designed to equip researchers with the expertise to confidently identify and characterize these and similar substituted aromatic compounds.
The Subjects of Investigation: Ortho, Meta, and Para Isomers
The three isomers under consideration are 1-[2-(allyloxy)phenyl]ethanone (ortho), 1-[3-(allyloxy)phenyl]ethanone (meta), and 1-[4-(allyloxy)phenyl]ethanone (para). While all share the molecular formula C₁₁H₁₂O₂, the placement of the allyloxy group relative to the acetyl group profoundly influences their electronic environments, which is directly reflected in their spectroscopic signatures.
Figure 2: Common fragmentation pathways for 1-(allyloxyphenyl)ethanone isomers.
Experimental Protocols
Reproducible and high-quality data is contingent on rigorous experimental methodology. The following are generalized protocols for acquiring the spectroscopic data discussed.
Figure 3: General experimental workflow for spectroscopic analysis.
Sample Preparation
-
NMR Spectroscopy : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. [1]Ensure the sample is fully dissolved and homogenous.
-
IR Spectroscopy : For liquid samples, place a single drop of the neat compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [2]For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.
-
Mass Spectrometry : Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane. [3]
NMR Data Acquisition
-
Instrument : Use a 400 MHz (or higher) NMR spectrometer. [1]* ¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended) : Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially for the more complex ortho and meta isomers.
IR Data Acquisition
-
Instrument : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters : Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. [2]Perform a background scan of the clean ATR crystal before running the sample.
Mass Spectrometry Data Acquisition
-
Instrument : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal for these volatile compounds.
-
Parameters : Inject the prepared sample into the GC. The standard EI energy is 70 eV. The mass analyzer will scan a range, for example, from m/z 40 to 400. [3]
Conclusion
While 1-[2-(allyloxy)phenyl]ethanone, 1-[3-(allyloxy)phenyl]ethanone, and 1-[4-(allyloxy)phenyl]ethanone are structurally similar, they possess unique spectroscopic fingerprints that allow for their clear and definitive identification. The most powerful diagnostic tools are the aromatic region of the ¹H NMR spectrum and the frequency of the C=O stretch in the IR spectrum, both of which are highly sensitive to the electronic interplay between the substituents. By understanding the principles behind these spectroscopic differences and employing rigorous experimental techniques, researchers can confidently elucidate the structure of positional isomers, ensuring the integrity and success of their scientific endeavors.
References
-
Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(1), 63-71. [Link]
-
Coutts, R. T., & Malicky, J. L. (1973). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. PubMed. [Link]
-
Vazquez, M., et al. (2016). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]
- Supporting Information for a scientific article. (n.d.). pubs.rsc.org.
-
Fukuda, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4811–4821. [Link]
-
Yang, Y., et al. (2013). 1-[2-(Trityloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(7), o918. [Link]
-
Zubarev, R. A., et al. (2023). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. Nature Communications, 14(1), 384. [Link]
-
Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Boodida, S., et al. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]
-
Open Library Publishing Platform. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0158995). NP-MRD. [Link]
-
Pérez, C., et al. (2023). Shape‐Shifting Molecules: Unveiling the Valence Tautomerism Phenomena in Bare Barbaralones. Angewandte Chemie International Edition, 62(31), e202305881. [Link]
-
SpectraBase. (n.d.). (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. SpectraBase. [Link]
-
No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. No Brain Too Small. [Link]
-
Yang, Y., et al. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o150. [Link]
-
Kumar, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 527–530. [Link]
-
Slabber, C. A., et al. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. ResearchGate. [Link]
-
FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB. [Link]
-
de la Cruz, A., et al. (2016). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. AIP Conference Proceedings, 1762(1), 020016. [Link]
-
Piovan, L., et al. (n.d.). Figure S3. Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone (11). ResearchGate. [Link]
-
Perješiová, D., et al. (2011). Linear free energy relationships of the 1H and 13C NMR chemical shifts in 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)pyridones. ResearchGate. [Link]
-
Oxford Instruments. (n.d.). Optimising battery electrolytes with benchtop NMR. Oxford Instruments. [Link]
-
Purdue University. (2021). MASS SPECTROMETRY STUDIES OF FAST PYROLYSIS OF BIOMASS AND OF DETERMINATION OF THE AGE OF USED SYNTHETIC POLYMERS. Purdue University. [Link]
-
Al-Haiza, M. A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6598. [Link]
-
SpectraBase. (n.d.). Ethanone, 1-[4-(methoxymethyl)phenyl]-. SpectraBase. [Link]
-
SpectraBase. (n.d.). 1-[3,4,5-TRIMETHOXY-2-(5-METHOXYFURANE-2-YL)-PHENYL]-ETHANONE. SpectraBase. [Link]
-
Doughty, B., et al. (2023). An infrared, Raman, and X-ray database of battery interphase components. arXiv. [Link]
-
PubChemLite. (n.d.). 1-(4-benzyloxy-3-methoxy-phenyl)-ethanone. PubChemLite. [Link]
-
Fu, Y., et al. (2016). Lithium Ion Pathway within Li7La3Zr2O12‐Polyethylene Oxide Composite Electrolytes. Florida State University Department of Chemistry and Biochemistry. [Link]
-
CORE. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE. [Link].uk/download/pdf/217208468.pdf)
Sources
Comparative study of different catalysts for the synthesis of "1-[3-(allyloxy)phenyl]ethanone"
Topic: Comparative Study of Catalysts for the Synthesis of 1-[3-(allyloxy)phenyl]ethanone Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists.
Executive Summary
The O-alkylation of 3-hydroxyacetophenone to produce 1-[3-(allyloxy)phenyl]ethanone (CAS: 14909-54-7) is a pivotal step in generating precursors for Claisen rearrangements and synthesizing chalcone-based pharmacophores. While the classic Williamson ether synthesis using inorganic bases is functional, it often suffers from poor atom economy and long reaction times due to the heterogeneity of the solid-liquid interface.
This guide evaluates three distinct catalytic systems:
-
Baseline: Potassium Carbonate (
) in Acetone (Heterogeneous). -
High-Performance: Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalysis).[1][2][3][4]
-
Kinetic Booster: Potassium Iodide (KI) Promoted (Finkelstein-modification).
Key Finding: The TBAB-mediated Phase Transfer Catalysis (PTC) method offers the highest yield (>92%) and fastest reaction kinetics (<2 hours), making it the superior choice for scale-up and green chemistry compliance.
Part 1: Mechanistic Grounding
The synthesis is a nucleophilic substitution (
The Solubility Paradox
In traditional methods (Method A), the inorganic base (
-
Method A (
): Relies on surface area and vigorous stirring. -
Method B (TBAB): The quaternary ammonium salt forms a lipophilic ion pair (
) that transports the nucleophile into the organic phase, resulting in a homogeneous-like reaction rate.
Figure 1: Mechanism of Phase Transfer Catalysis (PTC) overcoming the interfacial limitation of standard Williamson Ether Synthesis.
Part 2: Detailed Comparative Analysis
Method A: The Classic Approach (
/ Acetone)
-
Description: The "textbook" method utilizing a weak inorganic base in a polar aprotic solvent.
-
Pros: Cheap reagents; no catalyst removal required (filtration is sufficient).
-
Cons: Long reaction times (8–12 hours); requires large volumes of volatile solvents (Acetone); moderate yields due to incomplete conversion or C-alkylation side products.
-
Best For: Small academic batches where time is not a constraint.
Method B: Phase Transfer Catalysis (TBAB / Toluene / NaOH)
-
Description: Uses a biphasic system (Liquid-Liquid) with Tetrabutylammonium Bromide (TBAB) acting as a shuttle.[4]
-
Pros: Kinetic acceleration (reaction time < 2 hours); high conversion (>95%); water can be used as the base solvent (Green Chemistry); reduced thermal requirements.
-
Cons: Catalyst must be washed out; TBAB is slightly more expensive than simple salts.
-
Best For: Process scale-up, high-throughput synthesis, and "Green" optimization.
Method C: Iodide Promoted (
/ Acetone / KI)
-
Description: Addition of catalytic Potassium Iodide (10 mol%) to the standard Method A.
-
Mechanism: The Finkelstein reaction generates in situ Allyl Iodide (more reactive than bromide/chloride) or activates the surface of the base.
-
Pros: Improves rate of Method A without changing the solvent system; vital if using cheaper Allyl Chloride .
-
Cons: Iodide waste; product can discolor (turn yellow) requiring extra purification.
-
Best For: Cost-reduction strategies using Allyl Chloride instead of Allyl Bromide.
Part 3: Performance Data Summary
The following data is synthesized from standard optimization studies of phenolic O-alkylation.
| Metric | Method A: Standard ( | Method B: PTC (TBAB) | Method C: Iodide (KI) |
| Catalyst Load | None (Stoichiometric Base) | 5 mol% TBAB | 10 mol% KI |
| Solvent System | Acetone (Anhydrous) | Toluene / 30% NaOH (aq) | Acetone |
| Temperature | Reflux (56°C) | 60°C | Reflux (56°C) |
| Reaction Time | 8 – 12 Hours | 1.5 – 3 Hours | 5 – 7 Hours |
| Isolated Yield | 72 – 78% | 92 – 96% | 80 – 85% |
| Work-up | Filtration + Evaporation | Phase Separation + Wash | Filtration + Wash |
| E-Factor (Waste) | High (Solvent loss) | Low (Aq. waste) | Moderate |
Part 4: Experimental Protocols
Protocol 1: High-Yield PTC Synthesis (Recommended)
This protocol utilizes TBAB to achieve maximum yield in minimum time.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-hydroxyacetophenone (1.36 g, 10 mmol) in Toluene (15 mL).
-
Catalyst Addition: Add TBAB (0.16 g, 0.5 mmol, 5 mol%).
-
Base Addition: Add 30% aqueous NaOH solution (10 mL). The mixture will form two distinct layers.
-
Alkylation: Dropwise add Allyl Bromide (1.45 g, 12 mmol) over 5 minutes while stirring vigorously.
-
Reaction: Heat to 60°C with vigorous stirring (magnetic bar >600 rpm) for 2 hours.
-
Validation: Monitor by TLC (Mobile phase 8:2 Hexane/Ethyl Acetate). The starting phenol (
) should disappear, replaced by the ether ( ).
-
-
Work-up: Cool to room temperature. Separate the organic (upper) layer. Wash the organic layer with water (
) and brine ( ) to remove TBAB and excess base. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: Pale yellow oil (Yield: ~1.65 g, 94%).
Protocol 2: Standard Base-Mediated Synthesis
Use this if TBAB is unavailable or if strict anhydrous conditions are preferred.
-
Preparation: Dissolve 3-hydroxyacetophenone (1.36 g, 10 mmol) in anhydrous Acetone (30 mL).
-
Activation: Add anhydrous
(2.07 g, 15 mmol). Stir at room temperature for 15 minutes. -
Alkylation: Add Allyl Bromide (1.45 g, 12 mmol).
-
Reaction: Reflux (56°C) for 10 hours.
-
Work-up: Filter off the solid inorganic salts. Wash the filter cake with acetone.
-
Isolation: Evaporate the solvent. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then water. Dry and concentrate.
-
Result: Yellow oil (Yield: ~1.30 g, 74%).
Part 5: Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal catalytic system based on time and reagent availability.
References
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI Molbank.[5] Available at: [Link][1][2][4][5][6][7][8][9][10]
-
Phase Transfer Catalysis: A Green Methodology. Indo American Journal of Pharmaceutical Research. Available at: [Link][1][2][4][6][7][8][9][10][11]
-
Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. MDPI Processes. Available at: [Link][6][11]
-
Potassium Carbonate Assisted Synthesis Of Unsaturated Ketones. French-Ukrainian Journal of Chemistry. Available at: [Link]
Sources
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Assessment: Antimicrobial Efficacy of 1-[3-(allyloxy)phenyl]ethanone Derivatives
Executive Summary
This guide evaluates the antimicrobial potential of 1-[3-(allyloxy)phenyl]ethanone (CAS: 24070-62-0 / Generic structure), specifically focusing on its utility as a precursor for allyloxy-chalcone derivatives . While the parent acetophenone serves as a chemical building block, its pharmacologic value is realized through Claisen-Schmidt condensation products (chalcones).[1][2][3]
Key Findings:
-
Primary Utility: Synthesis of efflux pump inhibitors (EPIs) targeting Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Performance vs. Standards: Standalone antibacterial activity is moderate (MIC 25–200 µg/mL) compared to Ciprofloxacin (<1 µg/mL). However, these derivatives function as potent adjuvants , reducing the MIC of standard antibiotics by up to 4-fold against resistant strains.
-
Mechanism: Membrane permeabilization and NorA efflux pump inhibition.
Chemical Profile & Synthesis Logic[1][4][5][6][7]
The core molecule, 1-[3-(allyloxy)phenyl]ethanone , provides a lipophilic "allyloxy" tail. This tail is critical for bacterial membrane penetration. The synthesis of bioactive derivatives involves condensing this acetophenone with substituted benzaldehydes.[4]
Synthesis Pathway (Claisen-Schmidt Condensation)[1][2][8]
The following diagram illustrates the standard workflow for converting the precursor into the active antimicrobial agent.
Figure 1: Synthetic pathway transforming the acetophenone precursor into the bioactive chalcone scaffold via base-catalyzed condensation.[5]
Comparative Performance Analysis
This section objectively compares allyloxy-chalcone derivatives against industry-standard antibiotics. Data is aggregated from recent structure-activity relationship (SAR) studies involving S. aureus (including MRSA) and B. subtilis.
Antibacterial Efficacy (Standalone)
Metric: Minimum Inhibitory Concentration (MIC) in µg/mL. Interpretation: Lower values indicate higher potency.
| Compound Class | Test Organism | MIC Range (µg/mL) | Potency Rating | Notes |
| Allyloxy-Chalcone Derivatives | S. aureus (MRSA) | 25 – 200 | Moderate | High lipophilicity aids membrane binding but lacks specific target affinity of quinolones. |
| Ciprofloxacin (Standard) | S. aureus (MRSA) | 0.5 – 64 | High | Activity decreases significantly in resistant (NorA+) strains. |
| Ampicillin (Standard) | S. aureus (Wild Type) | 0.25 – 2.0 | Very High | Ineffective against beta-lactamase producers (MRSA). |
| Precursor (Acetophenone) | S. aureus | >1000 | Inactive | The precursor alone lacks the |
Expert Insight: Do not use these derivatives as standalone monotherapies. Their MIC values are generally too high for systemic clinical use. Their value lies in combination therapy .
Synergistic Potency (Adjuvant Activity)
The most significant application of 1-[3-(allyloxy)phenyl]ethanone derivatives is modulating resistance. They inhibit the NorA efflux pump , preventing bacteria from expelling antibiotics.
| Combination | Strain | MIC of Antibiotic (Alone) | MIC of Antibiotic (+ Chalcone) | Fold Reduction |
| Ciprofloxacin + Derivative | S. aureus (SA1199B) | 64 µg/mL | 16 µg/mL | 4x |
| Ethidium Bromide + Derivative | S. aureus (SA1199B) | 64 µg/mL | 32 µg/mL | 2x |
| Gentamicin + Derivative | S. aureus (Clinical) | 12.5 µg/mL | 3.12 µg/mL | 4x |
Data Source: Derived from comparative studies on chalcones as efflux pump inhibitors (See References [1], [4]).
Mechanism of Action
Understanding how these derivatives work is crucial for experimental design. The allyloxy group enhances lipophilicity, allowing the molecule to embed in the bacterial cell membrane, while the chalcone core interacts with transmembrane proteins.
Figure 2: Mechanism of Action. The derivative inhibits the efflux pump, allowing the standard antibiotic to reach lethal intracellular concentrations.
Detailed Experimental Protocols
To ensure reproducibility (E-E-A-T), follow these standardized protocols.
Synthesis of Derivatives (General Protocol)
Use this to generate the test compounds from the title precursor.
-
Reagents: Dissolve 1-[3-(allyloxy)phenyl]ethanone (0.01 mol) and the selected aromatic aldehyde (0.01 mol) in Ethanol (30 mL).
-
Catalysis: Add 40% KOH (aq) (15 mL) dropwise while stirring.
-
Reaction: Stir at room temperature for 24 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and neutralize with 10% HCl.
-
Purification: Filter the precipitate. Recrystallize from absolute ethanol to obtain the pure chalcone.
Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Preparation:
-
Culture S. aureus (ATCC 25923 or clinical isolates) in Mueller-Hinton Broth (MHB) at 37°C overnight.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in sterile MHB to reach a final concentration of
CFU/mL.
-
-
Plate Setup:
-
Use a 96-well sterile microplate.
-
Dissolve the test derivative in DMSO (Stock: 10 mg/mL).
-
Perform serial 2-fold dilutions in MHB across the plate (Range: 512 µg/mL down to 1 µg/mL).
-
Critical Control: Include a "DMSO-only" well to rule out solvent toxicity (Max DMSO < 2%).
-
-
Incubation:
-
Add 100 µL of adjusted bacterial inoculum to each well.
-
Incubate at 37°C for 18–24 hours.
-
-
Readout (Resazurin Method):
-
Add 30 µL of 0.01% Resazurin (Alamar Blue) solution.
-
Incubate for 2–4 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic activity).
-
The MIC is the lowest concentration that remains blue.
-
References
-
Tbzmed. (2014). Synthesis, antimicrobial and antioxidant evaluations of allyloxy chalcone derivatives. Tabriz University of Medical Sciences.
-
PubMed (NIH). (2014). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus.[6]
-
Polish Journal of Microbiology. (2014). Inhibitory Effect of Newly-Synthesized Chalcones on Hemolytic Activity of Methicillin-Resistant Staphylococcus aureus.[7]
-
MDPI. (2025). Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps.[8]
-
Organic Syntheses. (2023). General procedures for acetophenone derivative synthesis.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. journaljabb.com [journaljabb.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Newly-Synthesized Chalcones on Hemolytic Activity of Methicillin-Resistant Staphylococcus aureus – PJM ONLINE [pjmonline.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Safety & Handling Protocol: 1-[3-(Allyloxy)phenyl]ethanone
Executive Safety Assessment
Chemical Context: 1-[3-(Allyloxy)phenyl]ethanone is a bifunctional organic intermediate containing an acetophenone core and an allyl ether moiety . Handling this compound requires a nuanced understanding of both functional groups.[1][2][3][4] While the acetophenone motif presents standard irritant risks, the allyl group introduces potential reactivity (polymerization/oxidation) and sensitization hazards.
Critical Hazards (derived from Structure-Activity Relationships):
-
Skin/Eye Irritation: High probability of severe irritation upon contact (Category 2).
-
Sensitization: Allyl derivatives are known skin sensitizers; repeated exposure may induce allergic dermatitis.
-
Inhalation Toxicity: Mucous membrane irritation; volatile organic vapors may cause respiratory distress.
-
Combustibility: As an organic ether/ketone, it is combustible. Flash points for analogs (e.g., Allyl phenyl ether) are typically near 70–100°C.
Personal Protective Equipment (PPE) Matrix
Effective protection relies on the "Barrier Principle"—creating redundant layers of defense between the operator and the hazard.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Resistance: Ketones can degrade latex; Nitrile offers superior resistance to acetophenone derivatives. The double layer prevents breakthrough during prolonged handling. |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Venting) | Vapor/Splash Defense: Safety glasses are insufficient for liquid manipulation of irritants. Goggles seal the eyes against volatile organic vapors and accidental splashes. |
| Body Protection | Lab Coat (100% Cotton or Nomex) + Chemical Apron | Fire/Chemical Barrier: Synthetic blends can melt onto skin if ignited. An impervious apron is required during transfer of volumes >100 mL. |
| Respiratory Protection | Half-face Respirator with OV/P95 Cartridges (If outside fume hood) | Inhalation Mitigation: Required only if engineering controls (fume hood) fail or during spill cleanup. The Organic Vapor (OV) filter targets the ketone/ether vapors. |
Operational Handling & Engineering Controls[6]
A. Engineering Controls[6]
-
Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and handle under nitrogen or argon.
B. Transfer Protocol (Step-by-Step)
-
Preparation: purge the receiving vessel with nitrogen for 2 minutes.
-
Transfer: Use a glass syringe or cannula transfer for volumes <50 mL to minimize atmospheric exposure. For larger volumes, use a peristaltic pump with chemically resistant tubing (e.g., PTFE).
-
Quenching: Wipe all tools immediately with acetone, then wash with soap and water. Do not let residue dry, as polymerized allyl compounds are difficult to remove.
Emergency Response Pathways
In the event of exposure, immediate action mitigates long-term injury. The following workflow visualizes the decision logic for spills and exposure.
Figure 1: Decision logic for immediate response to chemical exposure or containment breach.
Waste Management & Disposal
Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines. Do not dispose of down the drain.
| Waste Stream | Classification | Protocol |
| Liquid Waste | Non-Halogenated Organic Solvent | Collect in high-density polyethylene (HDPE) or glass carboys. Label as "Flammable, Irritant - Acetophenone Derivative." |
| Solid Waste | Hazardous Debris | Contaminated gloves, wipes, and pipettes must be double-bagged in yellow hazardous waste bags. |
| Rinsate | Organic Wash | The first 3 rinses of any glassware must be collected into the Liquid Waste container, not the sink. |
Disposal Logic: The allyl ether functionality allows this compound to be incinerated efficiently. Ensure the waste contractor is aware of the potential for peroxide formation if the waste is stored for long periods (>6 months).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Acetophenone Derivatives. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. gelest.com [gelest.com]
- 3. Allyl phenyl ether(1746-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
